3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHWPIRLFHZSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370673 | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118430-74-3 | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and summarizing key data for easy reference.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a cyclopropyl group and a methyl-substituted pyrazole core in this particular molecule suggests unique conformational and electronic properties that make it an attractive scaffold for the development of novel therapeutic agents. Derivatives of aminopyrazoles have been explored for their potential as antimicrobial, anti-inflammatory, and antiproliferative agents.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 5-Amino-3-cyclopropyl-1-methyl-pyrazole | |
| CAS Number | 118430-74-3 | [] |
| Molecular Formula | C₇H₁₁N₃ | [] |
| Molecular Weight | 137.18 g/mol | [] |
| Melting Point | 123-126 °C | [] |
| Boiling Point | 299.2 °C at 760 mmHg | [] |
| Density | 1.37 g/cm³ | [] |
Note: Some physical properties may be predicted or based on closely related analogs.
Spectroscopic Data
| Mass Spectrometry Data for 3-cyclopropyl-1H-pyrazol-5-amine | |
| NIST Number | 342826 |
| Top Peak (m/z) | 123 |
| 2nd Highest Peak (m/z) | 80 |
| 3rd Highest Peak (m/z) | 39 |
Synthesis and Purification
General Synthetic Approach
The synthesis of 5-aminopyrazoles typically involves the condensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dicarbonyl compound. For N-substituted 5-aminopyrazoles like the target compound, a substituted hydrazine is used as a starting material.
Representative Experimental Protocol: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
While a specific protocol for this compound is not detailed in the literature, the following procedure for a structurally similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, provides a representative experimental workflow.[3]
Reaction Scheme:
A representative synthesis of a 5-aminopyrazole.
Procedure:
-
Reaction Setup: A 250-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, placed in an oil bath, and charged with solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).[3]
-
Base Addition: 2 M NaOH (98.3 mL, 196.6 mmol) is added to the flask, and the mixture is stirred at ambient temperature until a complete solution is formed (approximately 10 minutes).[3]
-
Addition of Nitrile: 3-Aminocrotononitrile (16.82 g, 196.6 mmol) is added to the solution.[3]
-
Reflux: The flask is fitted with a reflux condenser, and the slurry is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.[3]
-
Crystallization and Isolation: The resulting biphasic mixture is cooled to 57 °C, and seed crystals are introduced to initiate crystallization. The mixture is then cooled to ambient temperature and subsequently in an ice-water bath for one hour.[3]
-
Filtration and Drying: The solid product is collected by vacuum filtration, washed with cold deionized water, and dried in a vacuum oven at ambient temperature to yield the final product.[3]
Purification
Purification of 5-aminopyrazole derivatives can be achieved through recrystallization from an appropriate solvent system. For related compounds, purification by column chromatography over silica gel using a hexane:ethyl acetate eluent system has also been reported.
Reactivity
The 5-amino group of the pyrazole ring is a key functional handle for further chemical modifications. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Introduction of alkyl groups at the amino nitrogen.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various nucleophilic substitutions.
These reactions allow for the synthesis of a diverse library of pyrazole derivatives with modified physicochemical and biological properties.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of 5-aminopyrazole derivatives has shown significant potential in drug discovery.
Antiproliferative and Anticancer Activity
Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their in-vitro antiproliferative effects against breast cancer cell lines.[1] Some of these compounds exhibited interesting growth inhibitory effects.[1] The N-terminal pyrazole ring structure is believed to play a key role in this activity.[1]
Kinase Inhibition
Many pyrazole-containing compounds are known to be potent kinase inhibitors. For instance, AT9283, a pyrazole-benzimidazole derivative, is a multi-targeted kinase inhibitor that has been shown to inhibit Aurora A, Aurora B, JAKs, Abl, and Flt3.[4] A related compound was also found to inhibit Syk kinase, a key enzyme in the mast cell-mediated allergic response signaling cascade.[4]
Hypothesized Signaling Pathway Inhibition:
The following diagram illustrates a simplified, representative signaling pathway that could be targeted by pyrazole derivatives, based on the known activity of similar compounds as kinase inhibitors.
Hypothesized kinase inhibition by a pyrazole derivative.
Experimental Workflows
The development and characterization of novel this compound derivatives typically follow a structured workflow.
General workflow for the development of pyrazole-based compounds.
Conclusion
This compound represents a valuable building block in medicinal chemistry. Its unique structural features and the reactivity of the 5-amino group provide a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted to fully explore its potential in drug discovery. This guide provides a foundational understanding of its chemical properties to aid researchers in this endeavor.
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the preparation of the key intermediate, 3-cyclopropyl-3-oxopropanenitrile, followed by its cyclocondensation with methylhydrazine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a well-established route for 5-aminopyrazoles, which involves the reaction of a β-ketonitrile with a hydrazine derivative.[1] In this case, the synthesis proceeds via two main stages:
-
Stage 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile. This key precursor is synthesized from commercially available starting materials.
-
Stage 2: Cyclocondensation Reaction. 3-cyclopropyl-3-oxopropanenitrile is then reacted with methylhydrazine to form the target pyrazole ring system. This reaction is a classic example of pyrazole synthesis from 1,3-dicarbonyl equivalents.
This guide will provide detailed experimental procedures for each stage, along with a discussion on the regioselectivity of the cyclization step.
Experimental Protocols
Stage 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile
The preparation of 3-cyclopropyl-3-oxopropanenitrile can be achieved through the acylation of a malonic acid derivative followed by decarboxylation. A reported method involves the reaction of monoethyl malonate with cyclopropanecarbonyl chloride.[2]
Reaction:
Detailed Protocol:
-
Preparation of the Malonate Dianion: To a stirred solution of monoethyl malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -70 °C under an inert atmosphere (e.g., nitrogen or argon), is added n-butyllithium (2.0 eq, as a solution in hexanes) dropwise, maintaining the temperature below -60 °C.
-
Acylation: The resulting suspension is warmed to 0 °C for 20 minutes and then re-cooled to -70 °C. Cyclopropanecarbonyl chloride (0.9 eq) is added dropwise, ensuring the temperature remains below -60 °C.
-
Work-up and Decarboxylation: The reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the careful addition of a solution of concentrated hydrochloric acid in water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-cyclopropyl-3-oxopropanenitrile.[2]
Stage 2: Synthesis of this compound
The formation of the pyrazole ring is achieved by the cyclocondensation of 3-cyclopropyl-3-oxopropanenitrile with methylhydrazine. The reaction of β-ketonitriles with hydrazines is a common and effective method for the synthesis of 5-aminopyrazoles.[1]
Reaction:
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol.
-
Addition of Reagents: Methylhydrazine (1.1 eq) is added to the solution, followed by a catalytic amount of a base, such as sodium ethoxide or triethylamine, to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Regioselectivity: The reaction of an unsymmetrical β-dicarbonyl compound (or its equivalent) with a substituted hydrazine can potentially lead to two regioisomers. In the case of 3-cyclopropyl-3-oxopropanenitrile and methylhydrazine, the initial nucleophilic attack of the hydrazine can occur at either the ketone or the nitrile carbon. However, the reaction of β-ketonitriles with hydrazines generally proceeds with high regioselectivity to yield 5-aminopyrazoles.[1] The more nucleophilic nitrogen of methylhydrazine (the one bearing the methyl group) is expected to attack the more electrophilic carbonyl carbon, leading to the formation of the desired 1-methyl-3-cyclopropyl-1H-pyrazol-5-amine isomer.
Data Presentation
Table 1: Reactants and Products for the Synthesis of 3-cyclopropyl-3-oxopropanenitrile
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Monoethyl malonate | C5H8O4 | 132.11 | Starting Material |
| n-Butyllithium | C4H9Li | 64.06 | Reagent |
| Cyclopropanecarbonyl chloride | C4H5ClO | 104.53 | Reagent |
| 3-cyclopropyl-3-oxopropanenitrile | C6H7NO | 109.13 | Product |
Table 2: Reactants and Products for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-cyclopropyl-3-oxopropanenitrile | C6H7NO | 109.13 | Starting Material |
| Methylhydrazine | CH6N2 | 46.07 | Reagent |
| This compound | C7H11N3 | 137.18 | Product |
Mandatory Visualizations
Synthesis Pathway of 3-cyclopropyl-3-oxopropanenitrile
Caption: Synthesis of the 3-cyclopropyl-3-oxopropanenitrile precursor.
Synthesis Pathway of this compound
References
"3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" CAS number 118430-74-3
An In-Depth Technical Guide to 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 118430-74-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of this compound, a heterocyclic compound identified by the CAS number 118430-74-3. This pyrazole derivative serves as a valuable research chemical and a versatile building block in medicinal chemistry and organic synthesis.[][2] Its unique structure, featuring a cyclopropyl group, makes it a significant scaffold for developing novel bioactive molecules.[3] This guide consolidates available data on its physicochemical properties, outlines key experimental protocols for its use and characterization, and explores its context within drug discovery, particularly in the development of therapies for allergic disorders and cancer.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 118430-74-3 | [][4][5] |
| Molecular Formula | C₇H₁₁N₃ | [][4] |
| Molecular Weight | 137.18 g/mol | [][4] |
| Melting Point | 123-126 °C | [][6] |
| Boiling Point | 299.2 °C at 760 mmHg | [][6] |
| Density | 1.37 g/cm³ | [] |
| Flash Point | 134.775 °C | [6] |
| Vapor Pressure | 0.00121 mmHg at 25°C | [6] |
| IUPAC Name | This compound | [4] |
| SMILES | CN1C(=CC(=N1)C2CC2)N | [][4] |
| InChI | InChI=1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 | [] |
| InChI Key | YWHWPIRLFHZSFS-UHFFFAOYSA-N | [][4] |
Biological and Medicinal Chemistry Context
This compound is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules. The pyrazole scaffold is a well-established pharmacophore in drug discovery.
Application in Allergy and Inflammation Research
This compound has been used as a starting material for the synthesis of thiophene derivatives designed to treat or prevent disorders caused by Immunoglobulin E (IgE), such as allergies and type 1 hypersensitivity.[7] The mechanism involves modulating the interaction of IgE with its high-affinity receptor (FcεRI) on mast cells and basophils, which prevents the release of histamine and other inflammatory mediators responsible for allergic symptoms.[7]
Application in Oncology Research
Derivatives of structurally similar 5-amino pyrazoles have demonstrated potential as antiproliferative agents. For instance, novel derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine were synthesized and evaluated for their ability to inhibit the proliferation of MCF-7 breast cancer cells.[8] These studies suggest that the N-terminal pyrazole ring structure plays a crucial role in the observed antiproliferative activity, highlighting the potential of this chemical family in developing new chemotherapeutic agents.[8]
Experimental Protocols
Detailed methodologies are critical for the successful application and study of this compound. The following sections describe a documented synthetic application and general analytical methods for characterization.
Synthesis of a Thiourea Derivative
This protocol details the use of this compound as a reactant in the synthesis of a thiourea derivative, as documented in patent literature. This reaction is a key step in creating compounds for treating IgE-mediated disorders.[7]
Objective: To synthesize the thiourea derivative of this compound.
Materials:
-
This compound (2.50 g, 18.2 mmol)[7]
-
1,1'-Thiocarbonyldiimidazole (TCDI) (3.97 g, 20.0 mmol)[7]
-
Dichloromethane (DCM) (50 mL)[7]
-
Ethyl acetate (EtOAc)
-
Isohexane
-
Silica gel for flash column chromatography
Procedure:
-
Dissolve this compound (2.50 g) in DCM (50 mL) under a nitrogen atmosphere.[7]
-
Add 1,1'-Thiocarbonyldiimidazole (3.97 g) to the solution.[7]
-
Stir the reaction mixture at room temperature for 64 hours.[7]
-
Concentrate the crude reaction mixture in vacuo to yield a yellow solid.[7]
-
Purify the solid using flash column chromatography on silica gel.[7]
-
Elute the product using a gradient of 20% to 100% EtOAc in isohexane to afford the final title compound.[7]
Standard Analytical Characterization
The characterization of this compound and its derivatives relies on standard analytical techniques to confirm structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Spectra are typically acquired in a deuterated solvent like CDCl₃, with chemical shifts referenced to the residual solvent signal.[9]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC/MS) is employed to confirm the molecular weight and purity of the synthesized compounds.[8] High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) can provide precise mass data to confirm the elemental composition.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule.[8]
-
Elemental Analysis: This technique is used to determine the elemental composition (C, H, N) of the compound, providing further confirmation of its identity and purity.[8]
Visualized Workflows and Pathways
Diagrams are provided to illustrate a typical experimental workflow and the biological pathway relevant to the therapeutic applications of this compound's derivatives.
Caption: General workflow for chemical synthesis, purification, and analysis.
Caption: Simplified IgE-mediated allergic response signaling pathway.
References
- 2. Buy 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (EVT-1812007) | 1187027-13-9 [evitachem.com]
- 3. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 4. This compound | CAS 118430-74-3 [matrix-fine-chemicals.com]
- 5. 118430-74-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound, CAS No. 118430-74-3 - iChemical [ichemical.com]
- 7. WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by ige - Google Patents [patents.google.com]
- 8. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
"3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" molecular structure
An In-Depth Technical Guide to 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development who are interested in the synthesis, characterization, and biological evaluation of pyrazole derivatives.
Molecular Structure and Chemical Properties
This compound is a heterocyclic organic compound. Its structure features a five-membered pyrazole ring, which is substituted with a cyclopropyl group at the C3 position, a methyl group on the N1 nitrogen, and an amine group at the C5 position. This unique combination of functional groups makes it a valuable scaffold and building block in the synthesis of more complex molecules with potential therapeutic applications.[]
Chemical Identifiers
All quantitative data for the compound's identification are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 118430-74-3 | [] |
| Molecular Formula | C₇H₁₁N₃ | [] |
| Molecular Weight | 137.18 g/mol | [] |
| Canonical SMILES | CN1C(=CC(=N1)C2CC2)N | [2] |
| InChI | InChI=1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 | [2] |
| InChIKey | YWHWPIRLFHZSFS-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The known physical and chemical properties of the compound are presented below.
| Property | Value | Reference |
| Melting Point | 123-126 °C | [2] |
| Boiling Point | 299.2 °C at 760 mmHg | [2] |
| Density | 1.37 g/cm³ | [2] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature, a general synthetic strategy for this class of compounds can be outlined. The synthesis of 5-aminopyrazoles typically involves the condensation reaction between a hydrazine derivative and a precursor containing a β-keto nitrile or a related 1,3-dielectrophilic species.
For instance, a common route involves the reaction of methylhydrazine with a cyclopropyl-substituted β-ketonitrile. The reaction proceeds via cyclization to form the pyrazole ring. The regioselectivity of the N-methylation depends on the reaction conditions and the specific precursors used.
Upon successful synthesis, the compound's structure and purity would be confirmed using standard analytical techniques. While specific spectral data for this molecule is not publicly available, characterization of its derivatives has been performed using:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the presence and connectivity of the cyclopropyl, methyl, and amine groups.[3]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[3]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine and C=N/C=C stretches of the pyrazole ring.[3]
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the empirical formula.[3]
Biological Activity and Potential Applications
The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[4] While this compound itself has not been extensively studied, its derivatives have shown significant promise, particularly as antiproliferative agents.
Antiproliferative and Anticancer Activity
Research has shown that derivatives of 3-cyclopropyl-1H-pyrazol-5-amine possess potent antiproliferative effects. A study involving novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated growth inhibitory effects against the MCF-7 human breast cancer cell line.[3] The anticancer efficiency of pyrazole derivatives is often linked to their ability to inhibit key cellular targets like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4][5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis (programmed cell death).
Experimental Protocols
For researchers aiming to evaluate the biological activity of this compound or its derivatives, a standardized protocol for assessing cytotoxicity and antiproliferative effects is essential. The MTT assay is a widely used colorimetric method for this purpose.[3][6]
Protocol: MTT Assay for Antiproliferative Activity on MCF-7 Cells
This protocol describes the methodology to determine the in vitro antiproliferative effect of a test compound on the MCF-7 human breast cancer cell line.
1. Materials and Reagents:
-
MCF-7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[4]
-
DMSO (cell culture grade).
-
Phosphate-Buffered Saline (PBS), sterile.
-
96-well sterile microplates.
2. Cell Seeding and Treatment:
-
Culture MCF-7 cells in a T-75 flask until they reach 80-90% confluency.
-
Detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium from the stock solution. Final concentrations may range from 1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells treated with DMSO vehicle (negative control).
-
Incubate the plate for an additional 48 hours under the same conditions.[5]
3. MTT Assay Procedure:
-
After the 48-hour incubation period, add 10 µL of the MTT solution to each well.[7]
-
Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][7]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently agitate the plate for 5-10 minutes on a shaker to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[6][7]
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., using GraphPad Prism software).
References
- 2. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
Spectroscopic and Physicochemical Profile of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is presented in the table below, based on information from chemical suppliers.
| Property | Value |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol [] |
| Melting Point | 123-126 °C[] |
| Boiling Point | 299.2 °C at 760 mmHg[] |
| Density | 1.37 g/cm³[] |
Spectroscopic Data of Analogous Compounds
To facilitate the identification and characterization of this compound, spectroscopic data from structurally similar compounds are provided as a reference.
Mass Spectrometry Data of 3-cyclopropyl-1H-pyrazol-5-amine
The mass spectrometry data for the unmethylated analog, 3-cyclopropyl-1H-pyrazol-5-amine (CAS: 175137-46-9), can offer insights into the expected fragmentation patterns. The primary difference would be the absence of the N-methyl group.
| Compound | Molecular Formula | Molecular Weight | Key Feature |
| 3-cyclopropyl-1H-pyrazol-5-amine | C₆H₉N₃ | 123.16 g/mol [2] | Lacks the N-methyl group present in the target compound. |
Predicted Mass Spectrometry Data for 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine
Predicted collision cross-section data for a related isomer provides further comparative information.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 138.10257 | 129.7 |
| [M+Na]⁺ | 160.08451 | 140.5 |
| [M]⁺ | 137.09474 | 129.0 |
Data from PubChemLite for 3-(2-methylcyclopropyl)-1h-pyrazol-5-amine.[3]
NMR Data of a Structurally Related Pyrazole
The following table presents ¹H and ¹³C NMR data for N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, highlighting the chemical shifts for the N-methyl pyrazole core which are expected to be in a similar range for the target compound.[4][5]
| Nucleus | Functional Group | Chemical Shift (δ) in ppm |
| ¹H NMR | N-CH₃ | 3.40 (s, 3H) |
| Pyrazole H-4 | 5.74 (s, 1H) | |
| ¹³C NMR | N-CH₃ | 35.6 |
| Pyrazole C-4 | 103.7 | |
| Pyrazole C-5 | 130.9 | |
| Pyrazole C-3 | 160.9 |
Solvent: CDCl₃. Spectrometer frequency: 400 MHz for ¹H, 100 MHz for ¹³C.[4][5]
Experimental Protocols
For researchers planning to synthesize and characterize this compound, the following general protocols for spectroscopic analysis are recommended.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Referencing : Use tetramethylsilane (TMS) as an internal standard (0 ppm) or reference to the residual solvent peak.
-
Data Acquisition : Utilize a 400 MHz or higher field spectrometer to acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing : Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID) to obtain the final spectrum.[4]
Mass Spectrometry (LC/MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Chromatography : Inject the sample into a liquid chromatography system (e.g., UPLC Acquity Hclass) for separation.[6]
-
Ionization : Use an electrospray ionization (ESI) source in positive ion mode.[4][6]
-
Mass Analysis : Acquire mass spectra using a mass analyzer such as a Time-of-Flight (TOF) detector, scanning a suitable m/z range (e.g., 50-1000).[6]
Experimental and Data Analysis Workflow
The logical flow from synthesis to structural confirmation is a critical aspect of chemical research. The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound.
Caption: A generalized workflow for chemical synthesis and spectroscopic characterization.
References
- 2. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(2-methylcyclopropyl)-1h-pyrazol-5-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by ige - Google Patents [patents.google.com]
"3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" mechanism of action
An In-depth Technical Guide on the Mechanism of Action of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine Derivatives
Introduction
The compound this compound is a heterocyclic amine that serves as a crucial structural scaffold in modern medicinal chemistry.[1][2][] While the molecule itself is not typically the primary bioactive agent, its unique three-dimensional structure, featuring a cyclopropyl group, makes it an ideal starting point for the synthesis of highly potent and selective modulators of key biological targets.[2][4] This guide focuses on the mechanism of action of therapeutic candidates derived from this pyrazole core, with a primary emphasis on their roles as kinase inhibitors in oncology and inflammatory diseases. Pyrazole-containing compounds have been successfully developed as inhibitors for a range of kinases, including BRAFV600E, BTK, and PIM-1.[5]
Primary Molecular Targets & Therapeutic Rationale
Derivatives of the this compound scaffold have been instrumental in the development of inhibitors for several critical protein kinase families.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine-threonine kinase that functions as an essential upstream transducer in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[6] These pathways are central to the innate immune system. Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[7] Dysregulation of this pathway is linked to numerous autoimmune and inflammatory diseases, as well as certain cancers like Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[7] Inhibiting IRAK4 is an attractive therapeutic strategy to block these pathological inflammatory responses.[6][8]
Pim Kinases (Pim-1, Pim-2, Pim-3)
The Pim kinases are a family of constitutively active serine-threonine kinases that act as proto-oncogenes.[9][10][11] They play a significant role in cell survival, proliferation, and resistance to apoptosis by phosphorylating downstream targets, including the pro-apoptotic protein Bad. Molecules containing a pyrazole moiety have been shown to exhibit potent activity against Pim kinases, leading to the inhibition of cellular Bad phosphorylation and demonstrating antiproliferative effects in various cancer cell lines.[9][10][12]
Signaling Pathways and Mechanism of Inhibition
IRAK4 Signaling Pathway
The mechanism of IRAK4 inhibition involves blocking the kinase domain of the protein, thereby preventing the phosphorylation and activation of downstream signaling molecules. This effectively halts the inflammatory cascade initiated by TLR and IL-1R activation.
Caption: IRAK4 signaling pathway and point of inhibition.
More advanced therapeutic strategies, such as Proteolysis Targeting Chimeras (PROTACs), utilize the pyrazole scaffold to not only inhibit but also induce the degradation of the IRAK4 protein, thereby eliminating both its kinase and non-kinase scaffolding functions.[7] This can lead to a more profound and durable blockade of the signaling pathway.[7]
Quantitative Data on Pyrazole-Based Inhibitors
The following tables summarize the inhibitory activities of representative compounds synthesized using a pyrazole scaffold. It is important to note that the specific substitutions on the core structure dictate the potency and selectivity.
Table 1: IRAK4 Inhibitor Activity
| Compound ID | Target | Assay Type | IC50 | Cell-based Activity | Reference |
|---|---|---|---|---|---|
| Compound 1 | IRAK4 | Biochemical | >100-fold selective | N/A | [6] |
| BAY1834845 | IRAK4 | Biochemical | 212 nM | 2.3 µM (TNF-α release) |
| PROTAC (Cpd 9) | IRAK4 Degradation | Cell Proliferation | 4.6 µM (OCI-LY10) | N/A |[7] |
Table 2: PIM Kinase Inhibitor Activity
| Compound Scaffold | Target | Assay Type | Activity | Reference |
|---|---|---|---|---|
| 1,6-dihydropyrazolo [4,3-c]carbazoles | Pim-1, Pim-2, Pim-3 | Kinase Inhibition | Potent inhibition | [12] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1, Flt-3 | Kinase Inhibition | Strong inhibition |[12] |
Experimental Protocols
Protocol 1: IRAK4 Biochemical Kinase Assay
This protocol outlines a typical method for determining the in vitro potency (IC50) of an inhibitor against the isolated IRAK4 enzyme.
-
Reagents & Materials: Recombinant human IRAK4 enzyme, biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (pyrazole derivative), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted in DMSO and pre-incubated with the IRAK4 enzyme in the assay buffer for 15-30 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The final ATP concentration is often set near its Km value to ensure competitive inhibition can be accurately measured.
-
The reaction is allowed to proceed for 1-2 hours at 30°C.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
Luminescence is read on a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to DMSO controls. The IC50 value is determined by fitting the dose-response curve using non-linear regression.
Protocol 2: Cell-Based TNF-α Release Assay
This protocol describes a method to measure the functional effect of an IRAK4 inhibitor on inflammatory signaling in a relevant cell line.
-
Cell Line: THP-1 human monocytic cells.
-
Reagents & Materials: THP-1 cells, RPMI-1640 medium, FBS, Lipopolysaccharide (LPS) as a TLR4 agonist, test compound, and a human TNF-α ELISA kit.
-
Procedure:
-
THP-1 cells are seeded into 96-well plates and pre-treated with serial dilutions of the test compound for 1-2 hours.
-
The cells are then stimulated with LPS (e.g., 100 ng/mL) to activate the TLR4/IRAK4 signaling pathway.
-
The plates are incubated for 18-24 hours to allow for cytokine production and release.
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of TNF-α release compared to vehicle-treated, LPS-stimulated cells.
General Synthetic Workflow
The this compound core is typically functionalized through reactions targeting the amino group, such as nucleophilic substitution or amidation, to build the final, more complex inhibitor.
Caption: General workflow for inhibitor synthesis.
Conclusion
The this compound scaffold is a validated and versatile building block for the creation of potent kinase inhibitors. Its derivatives primarily function by competitively inhibiting the ATP-binding site of key kinases such as IRAK4 and Pim, leading to the disruption of signaling pathways crucial for inflammation and cancer cell survival. The continued exploration of this chemical space, including its application in novel modalities like PROTACs, promises to deliver next-generation therapeutics for a range of difficult-to-treat diseases.
References
- 1. Buy 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (EVT-1812007) | 1187027-13-9 [evitachem.com]
- 2. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Discovery of 5âAminoâNâ(1Hâpyrazol-4-yl)pyrazolo[1,5âa]pyrimidine-3-carboxamide Inhibitors of IRAK4 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Biological Potential of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: A Core Scaffold for Potent Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine has emerged as a critical building block in the synthesis of potent inhibitors targeting key proteins in cellular signaling pathways. This technical guide provides a comprehensive overview of the biological activity of molecules derived from this pyrazole core, with a particular focus on its role in the development of a highly potent Bromodomain and Extra-Terminal (BET) bromodomain inhibitor.
Core Biological Activity: A Scaffold for Potent BET Bromodomain Inhibition
While direct biological activity data for this compound is limited in publicly available literature, its significance is highlighted by its incorporation into the potent and selective BET bromodomain inhibitor, CF53. The following sections detail the biological activity of CF53, a derivative synthesized from the title compound, to illustrate the therapeutic potential conferred by this pyrazole core.
Quantitative Biological Data for CF53
The inhibitory activity of CF53, a molecule containing the this compound core, was evaluated against various biological targets. The quantitative data from these assessments are summarized below.
| Target Protein | Assay Type | Metric | Value | Reference |
| BRD4 BD1 | Binding Assay | Ki | < 1 nM | [1][2] |
| PLK4 | Kinase Activity Assay | IC50 | 3.9 µM | [1] |
Table 1: Inhibitory Activity of CF53
Mechanism of Action: Targeting BET Bromodomains
BET bromodomains are epigenetic readers that play a crucial role in the regulation of gene transcription. Their aberrant activity is implicated in various diseases, including cancer. CF53, incorporating the this compound moiety, exerts its biological effect by binding with high affinity to the acetyl-lysine binding pocket of BET bromodomains, particularly BRD4. This interaction prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes such as MYC. The cyclopropyl group of the pyrazole core projects into the hydrophobic WPF pocket of the bromodomain, a key interaction that contributes to the high binding affinity.[1][2]
Caption: Signaling pathway of BET protein inhibition by CF53.
Experimental Protocols
The following section provides a detailed methodology for the synthesis of the bioactive compound CF53, utilizing this compound as a key reactant.
Synthesis of N-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine (CF53)
Reactants:
Procedure:
-
The substrates, intermediate S13 and this compound, were reacted.[1][2]
-
The resulting product was purified using High-Performance Liquid Chromatography (HPLC).[1][2]
-
The final product, CF53, was isolated as the trifluoroacetate salt (53 mg).[1][2]
Caption: Experimental workflow for the synthesis of CF53.
Structure-Activity Relationship (SAR)
The development of CF53 involved the exploration of various substituents on the pyrazole ring, providing valuable insights into the structure-activity relationship. The replacement of the methyl group at the 3-position of the pyrazole with a cyclopropyl group in a related series of compounds resulted in a significant increase in binding affinity to BRD4 BD1.[1][2] This highlights the critical contribution of the cyclopropyl moiety to the potent biological activity of the final inhibitor.
Conclusion
This compound serves as a vital structural component in the design and synthesis of potent bioactive molecules. Its incorporation into the BET bromodomain inhibitor CF53 demonstrates its ability to impart high binding affinity and desirable pharmacological properties. The structure-activity relationship studies underscore the importance of the cyclopropyl group for optimal interaction with the target protein. Further exploration of this pyrazole core in medicinal chemistry endeavors holds significant promise for the development of novel therapeutics for cancer and other diseases driven by epigenetic dysregulation.
References
Potential Therapeutic Targets of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of the pyrazole scaffold, with a specific focus on areas suggested by the activity of compounds structurally related to 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. Direct therapeutic targets and detailed biological activity for this compound are not extensively documented in publicly available scientific literature. The information presented herein is intended for research, scientific, and drug development professionals and is based on the analysis of analogous compounds.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole family.[1] Pyrazoles are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities.[2][3] The structural features of this compound, including the cyclopropyl and methyl substitutions, suggest its potential as a bioactive molecule, possibly acting as an enzyme inhibitor.[1] While specific targets for this compound are yet to be elucidated, research on structurally similar pyrazole derivatives points towards potential therapeutic applications in oncology and inflammatory diseases.
Potential Therapeutic Areas and Targets Based on Analogous Compounds
Research into pyrazole derivatives has revealed significant potential in several key therapeutic areas. The following sections summarize the findings for compounds with similar structural motifs to this compound.
Anticancer Activity
A study on novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated their efficacy in inhibiting the proliferation of breast cancer cell lines.[4] This suggests that the 3-cyclopropyl-1H-pyrazol-5-amine core could serve as a scaffold for the development of new antineoplastic agents.[4] The exact molecular targets for these derivatives were not identified in the study, but their antiproliferative effects indicate potential interference with key pathways in cancer cell growth and survival.
Table 1: Antiproliferative Activity of a Related Pyrazole Derivative
| Compound Class | Cell Line | Activity | Reference |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast Cancer) | Growth inhibitory effects | [4] |
Anti-inflammatory and Anti-allergic Activity
A pyrazole-benzimidazole derivative, AT9283, has been shown to inhibit Spleen Tyrosine Kinase (Syk) in mast cells. Syk is a crucial mediator in the signaling pathway of the high-affinity IgE receptor (FcεRI), which plays a central role in allergic responses. Inhibition of Syk suppresses mast cell degranulation and the release of inflammatory mediators. Although AT9283 is structurally distinct from this compound, this finding highlights the potential for pyrazole-containing compounds to target kinases involved in inflammatory and allergic pathways.
Signaling Pathways
Based on the activities of related compounds, two key signaling pathways emerge as potential areas of interest for the therapeutic application of this compound derivatives.
Syk Signaling Pathway in Mast Cells
The aggregation of FcεRI by antigen-IgE complexes on the surface of mast cells initiates a signaling cascade that is critically dependent on the activation of Syk. This pathway ultimately leads to the release of histamine, cytokines, and other inflammatory mediators.
Adenylyl Cyclase 1 (AC1) Signaling in Inflammatory Pain
Studies on pyrazolo-pyrimidinones have identified selective inhibition of Adenylyl Cyclase type 1 (AC1) as a mechanism for treating inflammatory pain. AC1 is a key enzyme in the central nervous system that produces cyclic AMP (cAMP) in response to calcium influx, contributing to central sensitization and pain perception.
Experimental Protocols
The following are generalized experimental protocols based on methodologies used to study the biological activities of related pyrazole derivatives.
Antiproliferative Activity Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound (e.g., a derivative of this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Kinase Inhibition Assay (for Syk Kinase)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents: Recombinant human Syk kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a kinase buffer.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The test compound is pre-incubated with the Syk enzyme in the kinase buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection: Using a phosphorylation-specific antibody to detect the phosphorylated substrate (e.g., ELISA or Western blot).
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is measured via a luciferase-luciferin reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.
Potential Target Identification Strategies
Given the lack of identified targets for this compound, the following experimental workflows could be employed for target deconvolution.
Conclusion
While direct evidence for the therapeutic targets of this compound is currently lacking, the broader family of pyrazole derivatives has demonstrated significant promise in oncology and inflammatory diseases. The structural characteristics of this compound suggest it is a viable candidate for further investigation. The experimental protocols and potential signaling pathways outlined in this guide, based on the activities of analogous compounds, provide a solid foundation for future research aimed at elucidating the specific mechanism of action and therapeutic potential of this compound. Future studies employing robust target identification methodologies will be crucial in unlocking the full therapeutic value of this and related pyrazole compounds.
References
- 1. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 2. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (EVT-1812007) | 1187027-13-9 [evitachem.com]
- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer and antimicrobial activities. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the pyrazole scaffold.
Core Synthesis Strategies
The synthesis of this compound and its analogs generally revolves around the construction of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. A common and versatile method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[1][2]
A key intermediate, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, can be synthesized through a multi-step process. This involves the initial reaction of 1-(4-methoxybenzyl)-2-methylhydrazine salt with 3-cyclopropyl-3-oxopropanenitrile in the presence of a base like sodium ethoxide.[3] Subsequent derivatization of the 5-amino group can be achieved through nucleophilic substitution reactions with various acid chlorides to yield a library of N-acylated analogs.[3]
Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives[3]
Step 1: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (Key Intermediate)
-
A mixture of 1-(4-methoxybenzyl)-2-methylhydrazine salt (1.0 g, 5.36 mmol) and 3-cyclopropyl-3-oxopropanenitrile (0.85 g, 5.36 mmol) is taken in ethanol.
-
Sodium ethoxide (1.09 g, 16.0 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 2–3 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, water is added to the reaction mixture, and the product is extracted with ethyl acetate.
-
The organic layer is collected, dried, and concentrated to yield the key intermediate.
Step 2: General Procedure for N-acylation
-
A solution of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq) in dry dichloromethane is cooled to 0–5 °C in an ice bath.
-
Triethylamine (3.0 eq) is added, and the mixture is stirred for 10 minutes.
-
The desired acid chloride (1.0 eq) is added, and the reaction is stirred at room temperature for 4–5 hours.
-
Reaction progress is monitored by TLC.
-
Once complete, water is added, and the product is extracted with ethyl acetate.
-
The organic layer is dried and concentrated to yield the final N-acylated derivative.
Biological Activities and Structure-Activity Relationships
Derivatives of the this compound core have demonstrated promising biological activities, primarily in the areas of cancer and infectious diseases.
Antiproliferative Activity
Several pyrazole derivatives have been investigated for their potential as anticancer agents.[4][5] One of the proposed mechanisms for their antiproliferative effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.
The table below summarizes the in vitro antiproliferative activity of various pyrazole derivatives against different cancer cell lines.
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | Fused pyrazole derivative | HEPG2 | 0.31 | [4] |
| Derivative 2 | Fused pyrazole derivative | HEPG2 | 0.22 (VEGFR-2) | [4] |
| Derivative 3 | Pyrazole derivative | HepG2 | 2.52 | [3] |
| Derivative 4 | Pyrazole derivative | HepG2 | 0.2 (VEGFR-2) | [3] |
| Derivative 5 | Pyrazolopyridine derivative | HCT-116 | 3.3 | [6] |
| Derivative 6 | Pyrazolopyridine derivative | - | 0.102 (VEGFR-2) | [6] |
Experimental Protocol: MTT Assay for Antiproliferative Activity [5]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.
Antimicrobial Activity
Derivatives of this compound have also been explored for their antimicrobial properties.[3] A potential target for the antibacterial action of these compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[7]
The antimicrobial activity of a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives was evaluated using the cup-borer method, and the results are presented below as zones of inhibition.
| Compound ID | R Group (on benzoyl chloride) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Reference |
| 9a | 4-OCH₃ | 14 | 12 | [3] |
| 9b | 4-CH₃ | 13 | 11 | [3] |
| 9c | 4-C(CH₃)₃ | 15 | 13 | [3] |
| 9d | 2,4-di-Cl | 18 | 16 | [3] |
| 9e | 4-Cl | 16 | 14 | [3] |
| 9f | 3-Br | 17 | 15 | [3] |
| 9g | 2,4-di-F | 19 | 17 | [3] |
| 9h | H | 12 | 10 | [3] |
| Streptomycin | - | 22 | 20 | [3] |
The minimum inhibitory concentrations (MICs) for a library of 5-amino functionalized pyrazoles were also determined.
| Compound ID | Structure | MIC (µg/mL) vs. S. aureus | Reference |
| 3c | 5-aminopyrazole derivative | 32-64 | [2] |
| 4b | 5-aminopyrazole derivative | 32-64 | [2] |
Experimental Protocol: Cup-Borer Method for Antimicrobial Screening [3]
-
Media Preparation: Nutrient agar is prepared and sterilized.
-
Inoculation: The sterile agar is inoculated with the test microorganism.
-
Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells or "cups" of a standard diameter are cut into the agar.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the generation of diverse libraries of analogs. The demonstrated antiproliferative and antimicrobial activities, potentially mediated through the inhibition of key enzymes like VEGFR-2 and DNA gyrase, highlight the therapeutic potential of this compound class. Further optimization of the substitution pattern on the pyrazole ring and its appendages is a promising strategy for enhancing potency and selectivity, paving the way for the discovery of new drug candidates. This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective treatments for cancer and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and its Derivatives in Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and its derivatives have emerged as a promising class of molecules in the realm of oncology. This technical guide provides a comprehensive review of the existing literature, focusing on the synthesis, biological evaluation, and mechanistic insights into this important chemical series. Particular attention is given to its derivatives' antiproliferative and pro-apoptotic effects on cancer cell lines.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the core intermediate, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, is a key step in the development of more complex derivatives. The general synthetic route involves a cyclization reaction. Subsequently, a series of novel benzamide derivatives can be synthesized via a nucleophilic substitution reaction.[1]
A general procedure for the synthesis of these derivatives involves dissolving 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine in a suitable dry solvent, such as dichloromethane, and cooling the mixture in an ice bath. Triethylamine is then added, followed by the dropwise addition of various acid chlorides. The reaction is typically stirred at room temperature for several hours. After completion, the product is extracted and purified, often by column chromatography.
In Vitro Antiproliferative and Apoptotic Activity
Derivatives of the this compound scaffold have been evaluated for their antiproliferative activity against various cancer cell lines, most notably the human breast adenocarcinoma cell line (MCF-7) and the African green monkey kidney normal cell line (VERO).[1] The cytotoxic effects of these compounds are typically assessed using a battery of in vitro assays.
Unfortunately, the specific IC50 values for the 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives from the key study by S. A. Khan et al. (2011) are not available in the publicly accessible literature. However, the study did indicate that some of the synthesized compounds exhibited "interesting growth inhibitory effects against cell lines."[1] To provide a comparative context, the table below summarizes the antiproliferative activities of other structurally related pyrazole derivatives against the MCF-7 cell line, as reported in various studies.
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Compound 5 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative | MCF-7 | 8.03 | [3] |
| Compound 8b | 4-arylazo-3,5-diamino-1H-pyrazole derivative | MCF-7 | 3.0 | [4] |
| Compound 8f | 4-arylazo-3,5-diamino-1H-pyrazole derivative | MCF-7 | 4.0 | [4] |
| Compound 6c | N'-(3-phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivative | MCF-7 | 19.13 | [5] |
| Compound 8l | (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide | MCF-7 | 2.23 | [6] |
Mechanism of Action and Signaling Pathways
The anticancer activity of aminopyrazole derivatives is often attributed to their ability to induce apoptosis and inhibit key regulators of the cell cycle.[7][8] Several studies on related pyrazole compounds suggest that they can act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3][9][10] CDK2 is a crucial enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[10]
The proposed mechanism of action for many pyrazole derivatives involves the induction of the intrinsic apoptotic pathway. This is often characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.[8] Furthermore, some pyrazole derivatives have been shown to induce the production of reactive oxygen species (ROS), which can also trigger apoptosis.[7][12]
Based on the available literature for related aminopyrazole compounds, a generalized signaling pathway for their pro-apoptotic activity in cancer cells can be proposed.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to evaluate the antiproliferative and apoptotic effects of this compound derivatives.
Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives (General Protocol)
Cell Viability and Proliferation Assays
This assay is used to differentiate viable from non-viable cells.
-
Cell Preparation: Harvest cells and resuspend in phosphate-buffered saline (PBS) or serum-free medium.
-
Staining: Mix one part of 0.4% trypan blue solution with one part of the cell suspension.
-
Incubation: Allow the mixture to incubate at room temperature for approximately 3 minutes.
-
Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculation: Percent viability is calculated as: (Number of viable cells / Total number of cells) x 100.
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and incubate to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Culture cells in the presence of the test compounds for a desired period.
-
Radiolabeling: Add [³H] thymidine to the cell cultures and incubate to allow for its incorporation into newly synthesized DNA.
-
Cell Harvesting: Harvest the cells onto glass fiber filters.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.
Apoptosis Detection
This assay detects one of the hallmarks of apoptosis, the cleavage of DNA into fragments of 180-200 base pairs.
-
Cell Lysis: Lyse the treated and untreated cells using a lysis buffer.
-
DNA Extraction: Extract the DNA from the cell lysates, often using phenol-chloroform extraction followed by ethanol precipitation.
-
RNase and Proteinase K Treatment: Treat the DNA samples with RNase and Proteinase K to remove RNA and protein contamination.
-
Agarose Gel Electrophoresis: Load the DNA samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Conclusion
This compound and its derivatives represent a valuable scaffold for the development of novel anticancer agents. The available literature strongly suggests that these compounds exert their antiproliferative effects through the induction of apoptosis, potentially via the inhibition of key cell cycle regulators like CDK2 and modulation of the intrinsic apoptotic pathway. While specific quantitative data for some derivatives remains elusive in the public domain, the collective evidence from related compounds underscores the therapeutic potential of this chemical class. Further research, including the elucidation of specific molecular targets and in vivo efficacy studies, is warranted to fully realize the promise of these compounds in cancer therapy.
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
Methodological & Application
Synthesis Protocol for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: A Detailed Application Note for Researchers
Abstract
This document provides a comprehensive protocol for the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient cyclocondensation reaction between 3-cyclopropyl-3-oxopropanenitrile and methylhydrazine. This application note includes a detailed experimental procedure, a summary of reaction parameters, and a visual representation of the synthesis workflow, intended for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction
5-aminopyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The unique structural motif of a pyrazole ring bearing an amino group serves as a versatile scaffold for the development of novel therapeutic agents. The presence of a cyclopropyl group at the 3-position and a methyl group at the 1-position of the pyrazole core in the title compound, this compound, imparts specific physicochemical properties that can influence its pharmacokinetic and pharmacodynamic profiles. This document outlines a standard and reliable laboratory-scale synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant 1 | 3-cyclopropyl-3-oxopropanenitrile |
| Reactant 2 | Methylhydrazine |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purification Method | Recrystallization or Column Chromatography |
Experimental Protocol
This protocol is based on the well-established reaction of β-ketonitriles with hydrazines to form 5-aminopyrazoles.
Materials:
-
3-cyclopropyl-3-oxopropanenitrile
-
Methylhydrazine (solution or neat)
-
Anhydrous Ethanol
-
Acetic Acid (catalytic amount, optional)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyclopropyl-3-oxopropanenitrile (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to dissolve the starting material (concentration typically 0.5-1.0 M).
-
Reagent Addition: With stirring, add methylhydrazine (1.1 eq) to the solution at room temperature. A slight exotherm may be observed. A catalytic amount of acetic acid can be added to facilitate the reaction, although it is often not necessary.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any acid and unreacted hydrazine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
-
Column Chromatography: If further purification is required, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis protocol.
Caption: Experimental workflow for the synthesis of the target compound.
Caption: The chemical reaction pathway for the synthesis.
Application Notes and Protocols: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic amine that has emerged as a valuable scaffold in medicinal chemistry and organic synthesis.[1] Its unique structural features, including the pyrazole core, a cyclopropyl group, and a reactive primary amine, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide array of pharmacological activities.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the development of potential therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through a cyclization reaction, a common method for constructing pyrazole rings. A plausible and efficient approach involves the condensation of a β-ketonitrile with methylhydrazine.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established pyrazole synthesis methodologies.
Materials:
-
3-cyclopropyl-3-oxopropanenitrile
-
Methylhydrazine
-
Ethanol
-
Sodium ethoxide
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) and sodium ethoxide (1.5 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Applications in the Synthesis of Bioactive Molecules
The primary amine functionality of this compound serves as a versatile handle for introducing a wide range of substituents, leading to the generation of libraries of compounds for drug discovery.
Synthesis of Amide Derivatives as Potential Kinase Inhibitors
Derivatives of this compound have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] CDK inhibitors can block the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression and inducing apoptosis in cancer cells.[4]
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: The Versatile Scaffold of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The compound 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine serves as a crucial building block in the design and synthesis of novel therapeutic agents. Its unique structural features, including the pyrazole core, a cyclopropyl group, and a reactive amine, make it a "privileged scaffold" in medicinal chemistry. This versatile molecule and its derivatives have demonstrated significant potential in the development of kinase inhibitors for oncology, as well as antimicrobial and antiproliferative agents.
Applications in Medicinal Chemistry
The this compound scaffold is a cornerstone for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this pyrazole compound have been investigated as inhibitors of several key kinases.
One of the most notable applications is in the development of inhibitors for Aurora kinases and Janus kinases (JAKs) . Aurora kinases are essential for cell division, and their overexpression is common in many cancers.[1][2] JAKs are central to the signaling of numerous cytokines and growth factors, and their aberrant activity is implicated in inflammatory diseases and malignancies.
Furthermore, derivatives of this scaffold have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer.[3] The modular nature of the this compound core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
Beyond oncology, this scaffold has been explored for the development of novel antimicrobial agents . By modifying the amine group, researchers have created series of compounds with activity against various bacterial and fungal strains.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of this compound.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |
| 10e | JAK2 | 0.166 | [4] |
| JAK3 | 0.057 | [4] | |
| Aurora A | 0.939 | [4] | |
| Aurora B | 0.583 | [4] | |
| AT9283 | Aurora A/B | ~0.003 | [2] |
| Derivative 15 | EGFR | 0.135 | [5] |
| Derivative 16 | EGFR | 0.034 | [5] |
Table 2: Antiproliferative Activity of Pyrazole Derivatives
| Compound ID | Cell Line | Activity | IC50 (µM) | Reference |
| 10e | K562 (Chronic Myeloid Leukemia) | Antiproliferative | 6.726 | [4] |
| AT9283 | RBL-2H3 (Mast Cell) | Degranulation Inhibition | ~0.58 | [6] |
| RBL-2H3 (Mast Cell) | IL-4 Secretion Inhibition | ~0.09 | [6] | |
| RBL-2H3 (Mast Cell) | TNF-α Secretion Inhibition | ~0.19 | [6] | |
| Derivative 4 | A549, HCT116, HepG2, MCF-7 | Antiproliferative | 5.50, 9.77, 7.12, 7.85 | [7] |
| Derivative 2 | A549, HCT116, HepG2, MCF-7 | Antiproliferative | 6.30, 10.60, 8.80, 8.30 | [7] |
| Derivative 3 | A549, HCT116, HepG2, MCF-7 | Antiproliferative | 6.10, 11.00, 8.95, 8.65 | [7] |
Experimental Protocols
Synthesis Protocol: Synthesis of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide Derivatives[8]
This protocol describes a representative synthesis of a derivative of this compound.
Step 1: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (7)
-
To a solution of 1-(4-methoxybenzyl)-2-methylhydrazine salt (5) (1.0 g, 5.36 mmol) and 3-cyclopropyl-3-oxopropanenitrile (6) (0.85 g, 5.36 mmol) in ethanol, add sodium ethoxide (1.09 g, 16.0 mmol).
-
Reflux the reaction mixture for 2–3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture.
-
The resulting product, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (7), can be purified by column chromatography.
Step 2: General procedure for the synthesis of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide derivatives 9(a–h)
-
Dissolve 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (7) (1.0 eq) in dry dichloromethane and cool the solution to 0–5 °C.
-
Add triethylamine (3.0 eq) to the solution.
-
Add the respective substituted aromatic acid chloride (8) (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4–5 hours.
-
After completion of the reaction (monitored by TLC), evaporate the solvent.
-
Purify the crude product by column chromatography over silica gel (60–120 mesh) using a hexane:ethyl acetate (8:2) mixture as the eluent to obtain the desired benzamide derivatives 9(a-h).
Biological Assay Protocol: MTT Cell Viability Assay[9][10][11]
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line(s) of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Biochemical Assay Protocol: In Vitro Kinase Inhibition Assay[12]
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the reaction for 30-60 minutes at 30°C.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for the development of drugs based on the this compound scaffold.
Caption: Simplified signaling pathway of Aurora kinases and the inhibitory action of pyrazole-based compounds.
Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of pyrazole-based compounds.
References
- 1. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomolther.org [biomolther.org]
- 7. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine in Antimicrobial Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview of the potential of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and its derivatives as a scaffold in the discovery of new antimicrobial agents. While direct antimicrobial data for this compound is not extensively available in the public domain, this document summarizes the antimicrobial activity of closely related derivatives and provides detailed protocols for the synthesis and antimicrobial evaluation of such compounds.
Introduction to Pyrazole Derivatives in Antimicrobial Research
Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The pyrazole scaffold is a key component in several approved drugs.[5] The functionalization of the pyrazole ring allows for the modulation of its physicochemical and pharmacokinetic properties, making it a versatile template for drug design. The introduction of a cyclopropyl group, as in this compound, can enhance metabolic stability and binding affinity to biological targets.
Antimicrobial Activity of Related Pyrazole Derivatives
A study by Raju et al. investigated the antimicrobial activity of a series of novel benzamide derivatives of a structurally similar compound, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine.[6] These derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities. The results, summarized in the tables below, indicate that these compounds exhibit a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as several fungal strains.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Benzamide Derivatives Against Bacterial Pathogens (μg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| S. pyogenes | S. aureus | |
| 9a | 48 | 52 |
| 9b | 45 | 49 |
| 9c | 42 | 45 |
| 9d | 38 | 41 |
| 9e | 35 | 38 |
| 9f | 40 | 43 |
| 9g | 33 | 36 |
| 9h | 44 | 47 |
| Streptomycin | 8 | 10 |
Table 2: Minimum Inhibitory Concentration (MIC) of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Benzamide Derivatives Against Fungal Pathogens (μg/mL)
| Compound ID | F. verticillioides | A. alternata | A. flavus | A. ochraceous | P. chrysogenum |
| 9a | 56 | 29 | 42 | 54 | 59 |
| 9b | 54 | 51 | 50 | 22 | 41 |
| 9c | 46 | 44 | 41 | 49 | 45 |
| 9d | 41 | 39 | 36 | 45 | 40 |
| 9e | 38 | 35 | 33 | 41 | 37 |
| 9f | 44 | 41 | 39 | 47 | 43 |
| 9g | 35 | 32 | 30 | 38 | 34 |
| 9h | 50 | 48 | 46 | 52 | 48 |
| Nystatin | 10 | 12 | 9 | 11 | 13 |
Note: The compound IDs (9a-9h) correspond to the different benzamide derivatives synthesized in the study by Raju et al.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of pyrazole precursors and the evaluation of their antimicrobial activity.
The synthesis of this compound can be proposed based on established methods for similar pyrazole compounds. A general synthetic workflow is depicted below. The synthesis of the related precursor, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, involves the cyclization of 1-(4-methoxybenzyl)-2-methylhydrazine salt and 3-cyclopropyl-3-oxopropanenitrile in the presence of a base like sodium ethoxide.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Derivatization of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the versatile building block, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine , a compound of significant interest in medicinal chemistry and drug discovery. The protocols focus on three key classes of derivatives: N-acylbenzamides, N-sulfonylsulfonamides, and N,N'-disubstituted ureas. These derivatives are valuable for expanding compound libraries and exploring structure-activity relationships (SAR) in various therapeutic areas, including oncology and infectious diseases.
Introduction
This compound is a privileged scaffold in drug discovery due to its unique physicochemical properties and its ability to engage in a variety of chemical transformations. The primary amino group at the 5-position of the pyrazole ring serves as a key handle for derivatization, allowing for the introduction of diverse functionalities that can modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. The derivatization strategies outlined below are fundamental for the synthesis of novel chemical entities with potential therapeutic applications.
Data Presentation: Comparative Overview of Derivatization Reactions
The following table summarizes the expected outcomes for the derivatization of this compound based on established methodologies for analogous aminopyrazole scaffolds. The yields and reaction times are indicative and may vary depending on the specific substituent on the acylating, sulfonylating, or isocyanate reagent.
| Derivatization Type | Reagent | Product | Typical Yield (%) | Reaction Time (h) |
| Acylation | Benzoyl Chloride | N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)benzamide | 85-95% | 2-4 |
| Sulfonylation | Benzenesulfonyl Chloride | N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)benzenesulfonamide | 80-90% | 12 |
| Urea Formation | Phenyl Isocyanate | 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-3-phenylurea | 70-85% | 6-8 |
Experimental Protocols
Note: These protocols are adapted from established procedures for structurally related aminopyrazoles. Optimization of reaction conditions may be necessary for specific derivatives of this compound.
Protocol 1: Acylation - Synthesis of N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)benzamide
This protocol describes the synthesis of an N-acylbenzamide derivative via the reaction of this compound with benzoyl chloride in the presence of a base.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)benzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Sulfonylation - Synthesis of N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)benzenesulfonamide
This protocol outlines the synthesis of a sulfonamide derivative by reacting this compound with benzenesulfonyl chloride.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) and add anhydrous pyridine (2.0 mmol).
-
Cool the mixture to 0 °C.
-
Add benzenesulfonyl chloride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (2 x 15 mL), followed by saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the desired sulfonamide.
-
Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 3: Urea Formation - Synthesis of 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-3-phenylurea
This protocol describes the synthesis of a urea derivative through the addition of this compound to an isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Add phenyl isocyanate (1.05 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. The product may precipitate out of the solution.
-
Monitor the reaction for the disappearance of the starting amine by TLC.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF and then with hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with hexanes or an ether/hexanes mixture to induce precipitation.
-
Collect the solid product by filtration, wash with hexanes, and dry under vacuum.
-
The product is often pure enough for characterization, but can be recrystallized if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and relevant biological signaling pathways that can be modulated by derivatives of this compound.
Caption: General derivatization workflow for this compound.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.
Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.
Caption: Mechanism of action for pyrazole derivatives as DNA gyrase inhibitors.
Application Notes and Protocols for Kinase Inhibitor Synthesis Utilizing 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the development of potent and selective inhibitors. This document provides detailed application notes and protocols for the use of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine as a key building block in the synthesis of novel kinase inhibitors. The cyclopropyl group can provide desirable properties such as increased metabolic stability and favorable interactions within the ATP binding pocket, while the N-methyl group can influence selectivity and physicochemical properties.
These notes will cover synthetic strategies, primarily focusing on the synthesis of N-(1H-pyrazol-5-yl)pyrimidine-4-amine derivatives, and provide available biological data for related compounds. The information is intended to guide researchers in the design and execution of experiments aimed at discovering new therapeutics targeting a range of kinases implicated in diseases such as cancer.
Key Applications
Derivatives of this compound are promising scaffolds for targeting a variety of protein kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK16, a member of the understudied PCTAIRE family, which is dysregulated in several cancers including breast, prostate, and cervical cancer.[1]
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy.
-
Haspin, CLK1, CDK9, GSK3: These kinases are involved in various cellular processes including cell cycle control and transcription, and their inhibition has therapeutic potential.
-
JAK2 and Abl: These are critical mediators of signaling pathways that are often dysregulated in cancer and inflammatory diseases.
-
ERK, RIPK3, PLK1, and CHK1: These kinases are central to signaling cascades controlling cell proliferation, death, and the DNA damage response.
Data Presentation: Biological Activity of Related Aminopyrazole-Based Kinase Inhibitors
The following table summarizes the biological activity of a series of N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine derivatives against CDK16. While not directly synthesized from this compound, these data provide valuable structure-activity relationship (SAR) insights for researchers using the N-methylated analog. The data is derived from a NanoBRET cellular target engagement assay.[1]
| Compound ID | R Group on Pyrimidine | Linker | Terminal Group | EC50 (nM) for CDK16[1] |
| 11a | H | 4-aminophenyl | Boc | 33.0 |
| 11b | H | 3-aminophenyl | Boc | 64.0 |
| 11c | H | 2-aminophenyl | Boc | 124.0 |
| 11d | H | 4-(aminomethyl)phenyl | Boc | 53.0 |
| 11e | H | 3-(aminomethyl)phenyl | Boc | 75.0 |
| 11f | H | 2-(aminomethyl)phenyl | Boc | 98.0 |
Experimental Protocols
General Synthesis of N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)pyrimidine-4-amine Derivatives
This protocol is adapted from the synthesis of related aminopyrazole-based kinase inhibitors and outlines a general two-step procedure for the synthesis of kinase inhibitors starting from this compound.[1]
Step 1: Nucleophilic Aromatic Substitution
This step involves the reaction of this compound with a substituted 4-chloropyrimidine to form the core N-(pyrazol-5-yl)pyrimidin-4-amine scaffold.
Materials:
-
This compound
-
Substituted 4-chloropyrimidine (e.g., 2,4-dichloropyrimidine, 4-chloro-2-methylpyrimidine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Isopropanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1 equivalent) in isopropanol or ethanol, add the substituted 4-chloropyrimidine (1-1.2 equivalents) and triethylamine (2-3 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)pyrimidine intermediate.
Step 2: Introduction of Side Chains
This step involves a second nucleophilic substitution or a coupling reaction to introduce various side chains onto the pyrimidine ring, allowing for the exploration of structure-activity relationships.
Materials:
-
N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)pyrimidine intermediate from Step 1
-
Desired amine or other nucleophile (e.g., aniline derivatives, benzylamine derivatives)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or other suitable solvent
-
Microwave reactor (optional, can accelerate the reaction)
-
Catalytic amount of 1M HCl (optional, for certain substrates)
-
Standard workup and purification reagents
Procedure:
-
In a microwave vial or a sealed tube, combine the N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)pyrimidine intermediate (1 equivalent), the desired amine (1.5-2 equivalents), and triethylamine (2-3 equivalents) in ethanol.
-
If using a microwave reactor, heat the mixture to 120-150 °C for 1-5 hours. If using conventional heating, the reaction may require higher temperatures and longer reaction times.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the final compound by silica gel column chromatography or preparative HPLC to obtain the desired kinase inhibitor.
Visualizations
Experimental Workflow
Caption: General two-step synthesis of kinase inhibitors.
Signaling Pathways
The following diagrams illustrate the signaling pathways of several key kinase targets for inhibitors derived from the this compound scaffold.
Caption: CDK16 signaling and its inhibition.
Caption: Inhibition of the JAK-STAT signaling pathway.
Caption: Targeting the MAPK/ERK signaling cascade.
Conclusion
This compound represents a versatile and valuable starting material for the synthesis of novel kinase inhibitors. The synthetic protocols and structure-activity relationship data provided herein offer a solid foundation for researchers to develop potent and selective inhibitors against a range of clinically relevant kinases. The provided diagrams of key signaling pathways can aid in understanding the mechanism of action of these inhibitors and in the design of further experiments. Future work should focus on the synthesis and biological evaluation of a broader range of derivatives to fully explore the therapeutic potential of this promising chemical scaffold.
References
Application Notes and Protocols for the Characterization of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine , a heterocyclic amine with applications in medicinal chemistry and drug discovery.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for monitoring reaction progress during its synthesis.
Experimental Protocol: RP-HPLC
-
System Preparation:
-
Use a standard HPLC system equipped with a UV detector.
-
Ensure the system is purged and equilibrated with the initial mobile phase conditions.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters XBridge-C18, 5 cm × 2.1 mm, 3.5 µm) is suitable.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Acetonitrile in Water with 0.1% Formic Acid.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 ± 2°C.[4]
-
Detection Wavelength: 230 nm and 254 nm.[3]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 50-150 µg/mL for analysis.[4]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak corresponding to this compound relative to the total peak area of all observed peaks.
-
Data Presentation: HPLC
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase | [3] |
| Mobile Phase | Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | [3] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 230 nm and 254 nm | [3] |
| Expected Purity | >95% for purified samples | [3] |
Workflow for HPLC Analysis
References
- 1. 3-Cyclopropyl-5-methyl-1H-pyrazole|RUO [benchchem.com]
- 2. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family.[1] Pyrazoles are a class of compounds with diverse chemical reactivity and biological activity, making them relevant scaffolds in medicinal chemistry and organic synthesis.[1] Understanding the solubility and stability of this specific molecule is crucial for its application in drug discovery and development, including for formulation, storage, and in vitro/in vivo studies.
These application notes provide a comprehensive guide to determining the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, this document outlines standardized protocols to generate this critical information.
Physicochemical Properties
A summary of known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 118430-74-3 | iChemical[2] |
| Molecular Formula | C7H11N3 | BOC Sciences[] |
| Molecular Weight | 137.18 g/mol | BOC Sciences[] |
| Melting Point | 123-126 °C | iChemical, BOC Sciences[2][] |
| Boiling Point | 299.2 °C at 760 mmHg | BOC Sciences[] |
| Density | 1.38 g/cm³ | iChemical[2] |
Solubility Assessment Protocols
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Experimental solubility can be determined using several methods, broadly categorized as "excess solvent" and "excess solid" techniques.[4]
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability, especially for sparingly soluble compounds.[5][6] This method involves adding an excess amount of the solid compound to a solvent and allowing it to reach equilibrium.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol) in a sealed vial.[4][5]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid should be visually confirmed.[6]
-
Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC), UV-spectroscopy, or Nuclear Magnetic Resonance (NMR).[4]
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[4]
-
Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer of interest (e.g., PBS) in a microplate format.
-
Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic and kinetic solubility.
Stability Assessment Protocols
Assessing the chemical stability of a compound under various experimental conditions is crucial to ensure the reliability and reproducibility of biological data.[7] Factors such as pH, temperature, and light can impact the stability of small molecules.[7]
pH Stability
This protocol assesses the stability of this compound at different pH values, which is important for predicting its stability in various biological environments (e.g., stomach, intestine, cytoplasm).
Protocol:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9).
-
Solution Preparation: Prepare a working solution of the compound by diluting a stock solution (e.g., in DMSO) into each buffer to a final desired concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[7]
-
Analysis: Quench any degradation by adding a suitable solvent and store samples appropriately (e.g., -20°C) until analysis. Analyze the concentration of the intact compound at each time point using a stability-indicating HPLC method.
-
Data Interpretation: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Temperature and Light Stability
This protocol evaluates the impact of temperature and light on the stability of the compound in both solid and solution states.
Protocol:
-
Sample Preparation:
-
Solid State: Place a known amount of solid this compound in clear and amber vials.
-
Solution State: Prepare a solution of the compound in a relevant solvent and dispense it into clear and amber vials.
-
-
Storage Conditions:
-
Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light Exposure: Expose the clear vials to a controlled light source (following ICH Q1B guidelines) while keeping the amber vials as dark controls.
-
-
Time Points: Collect samples at predetermined time points.
-
Analysis: Analyze the purity and concentration of the compound using HPLC. For the solid-state samples, dissolve them in a suitable solvent before analysis.
-
Data Interpretation: Compare the results from different storage conditions to assess the degradation profile.
Experimental Workflow for Stability Assessment
References
- 1. Buy 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (EVT-1812007) | 1187027-13-9 [evitachem.com]
- 2. This compound, CAS No. 118430-74-3 - iChemical [ichemical.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method for synthesizing this compound is through the cyclocondensation reaction of a β-ketonitrile with a substituted hydrazine. Specifically, the reaction involves 3-cyclopropyl-3-oxopropanenitrile and methylhydrazine. This reaction is a variation of the Knorr pyrazole synthesis.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this synthesis can arise from several factors. Common issues include incomplete reaction, side reactions, and product degradation. To troubleshoot, consider the following:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be beneficial.
-
Base Selection: The choice and stoichiometry of the base are critical. Sodium ethoxide is commonly used, but other bases like potassium carbonate or triethylamine can be explored. The base neutralizes the hydrazine salt (if used as a salt) and facilitates the cyclization.
-
Purity of Starting Materials: Ensure the purity of both 3-cyclopropyl-3-oxopropanenitrile and methylhydrazine, as impurities can lead to unwanted side products.[2]
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of the hydrazine and other sensitive reagents.
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side product formation is a common challenge in pyrazole synthesis. Potential side reactions include:
-
Regioisomer Formation: With unsymmetrical β-dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is possible. In this specific synthesis, the nucleophilic attack of methylhydrazine on 3-cyclopropyl-3-oxopropanenitrile can potentially lead to two different pyrazole isomers. However, the electronics of the β-ketonitrile generally favor the formation of the desired 5-amino pyrazole. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can help improve regioselectivity.
-
Hydrazone Formation without Cyclization: The intermediate hydrazone may be stable and fail to cyclize. This can often be addressed by increasing the reaction temperature or adding a catalytic amount of acid to promote the intramolecular cyclization.
-
Degradation of Starting Materials or Product: Hydrazines can be unstable, especially at elevated temperatures. The product, an aminopyrazole, may also be sensitive to harsh reaction or work-up conditions. Using milder conditions and ensuring a prompt and careful work-up can mitigate degradation.[2]
Q4: What are the recommended methods for purifying the final product?
Purification of this compound typically involves the following techniques:
-
Extraction: After quenching the reaction, an aqueous work-up followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary to separate the product from inorganic salts and polar impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from non-polar impurities and any remaining starting materials or side products. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to achieve high purity.
-
Distillation: For liquid aminopyrazoles, vacuum distillation can be an effective purification method.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents. | Check the purity and activity of starting materials, especially the methylhydrazine. |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Incorrect base or stoichiometry. | Verify the choice of base and ensure the correct molar equivalents are used. | |
| Formation of Multiple Products | Lack of regioselectivity. | Adjusting the reaction temperature or solvent may influence the regioselectivity. |
| (Observed by TLC or LC-MS) | Side reactions. | Consider running the reaction at a lower temperature or under an inert atmosphere. |
| Product Degradation | Harsh work-up conditions. | Use mild acidic or basic solutions during work-up and avoid prolonged exposure to strong acids or bases. |
| (Discoloration, low recovery) | High reaction temperature. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Difficulty in Product Isolation | Product is highly soluble in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent. Saturating the aqueous layer with brine may also improve extraction efficiency. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. |
Experimental Protocol
This protocol is adapted from the synthesis of a structurally similar compound and is provided as a general guideline. Optimization may be required.
Synthesis of this compound
-
Starting Materials:
-
3-Cyclopropyl-3-oxopropanenitrile
-
Methylhydrazine
-
Sodium Ethoxide
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methylhydrazine (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
-
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| 3-Cyclopropyl-3-oxopropanenitrile | 109.13 | ~1.156 | 10 | 1.0 |
| Methylhydrazine | 46.07 | 0.87 | 10 | 1.0 |
| Sodium Ethoxide | 68.05 | - | 11 | 1.1 |
| Ethanol | 46.07 | 0.789 | - | - |
Note: The quantities provided are for illustrative purposes. Please adjust according to your experimental scale.
Visualizations
References
Technical Support Center: Optimizing Reaction Yield of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. Our aim is to help you optimize your reaction yield and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most versatile and widely used method for the synthesis of 5-aminopyrazoles, such as this compound, is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[1][2] In this specific case, the reaction involves the cyclization of 3-cyclopropyl-3-oxopropanenitrile with methylhydrazine.[1]
Q2: I am observing a low yield in my reaction. What are the potential causes?
Low yields in pyrazole synthesis can arise from several factors.[3] The most common issues include:
-
Incomplete reaction: The reaction may not have proceeded to completion.
-
Suboptimal reaction conditions: Temperature, solvent, and catalyst choice are critical and may need optimization.[3]
-
Poor quality of starting materials: Impurities in either the 3-cyclopropyl-3-oxopropanenitrile or methylhydrazine can lead to side reactions.[4]
-
Formation of side products: The generation of unwanted byproducts can significantly reduce the yield of the desired product.
Q3: I have identified two regioisomers in my product mixture. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using a substituted hydrazine like methylhydrazine.[5] The nucleophilic attack can occur from either nitrogen atom of the hydrazine on the carbonyl group of the β-ketonitrile. To favor the desired isomer (1-methyl-3-cyclopropyl-1H-pyrazol-5-amine), you can try the following:
-
Solvent selection: The use of specific solvents can influence the regioselectivity.
-
pH control: Adjusting the pH of the reaction mixture can direct the initial nucleophilic attack.[6]
-
Temperature control: Running the reaction at a specific temperature may favor the formation of one isomer over the other.
Q4: How can I effectively purify the final product?
Purification of this compound can typically be achieved through the following methods:
-
Column chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from impurities and any regioisomers.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain a highly pure compound.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[3] - Increase the reaction time or temperature if the reaction is proceeding slowly. |
| Suboptimal Reaction Conditions | - Solvent: Experiment with different solvents (e.g., ethanol, isopropanol, acetic acid). - Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating/reflux. - Catalyst: Consider the use of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) to facilitate the initial condensation. |
| Poor Purity of Starting Materials | - Ensure the purity of 3-cyclopropyl-3-oxopropanenitrile and methylhydrazine using techniques like NMR or GC-MS. - Use freshly distilled or purified reagents if necessary. |
| Side Reactions | - Analyze the crude reaction mixture by LC-MS to identify potential side products. - Adjust reaction conditions (e.g., lower temperature, different catalyst) to minimize side product formation. |
Issue 2: Formation of Regioisomers
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity in Cyclization | - Solvent Effects: The polarity of the solvent can influence which nitrogen of the methylhydrazine preferentially attacks the carbonyl group. Experiment with a range of solvents from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene). - pH Control: The reaction can be sensitive to pH. The addition of a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can alter the nucleophilicity of the hydrazine nitrogens and influence the isomeric ratio.[6] |
| Thermodynamic vs. Kinetic Control | - Temperature: Lower reaction temperatures may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable isomer. Vary the reaction temperature to see its effect on the product ratio. |
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of this compound. This data is based on general principles of pyrazole synthesis and published results for analogous compounds.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Remarks |
| Solvent | Ethanol | ~75 | Toluene | ~60 | Polar protic solvents often facilitate the reaction. |
| Temperature | 25°C (Room Temp) | ~50 | 80°C (Reflux) | ~85 | Increased temperature generally leads to higher conversion and yield. |
| Catalyst | None | ~40 | Acetic Acid (cat.) | ~80 | An acid catalyst promotes the initial condensation step. |
| Reaction Time | 4 hours | ~65 | 12 hours | ~90 | Longer reaction times can lead to higher yields, but should be monitored to avoid decomposition. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine.
Materials:
-
3-cyclopropyl-3-oxopropanenitrile
-
Methylhydrazine
-
Ethanol
-
Sodium ethoxide (optional, as a base)
-
Glacial acetic acid (optional, as a catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
If using a catalyst, add a catalytic amount of glacial acetic acid. If a base is required, sodium ethoxide (1.1 eq) can be used.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80°C).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Purification of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and yield.
Q2: What are the likely impurities in a crude sample of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in pyrazole synthesis can include unreacted starting materials, regioisomers (e.g., 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine), and byproducts from side reactions. The presence of a regioisomer is a common challenge in the synthesis of substituted pyrazoles.
Q3: My purified compound appears to be degrading. Is this compound known to be unstable?
A3: Aminopyrazoles can be susceptible to oxidation and degradation, especially when exposed to air, light, or acidic conditions for prolonged periods. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a solvent with a lower boiling point. - Employ a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a miscible poor solvent until turbidity is observed, then heat until clear and allow to cool slowly. |
| Poor Recovery | The compound is too soluble in the recrystallization solvent. Too much solvent was used. The cooling process was too rapid. | - Choose a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| No Crystal Formation | The solution is not sufficiently saturated. The solution is supersaturated, but nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Colored Impurities Remain | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a preliminary purification by column chromatography to remove colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Inappropriate solvent system (eluent). Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation (Rf of the product around 0.25-0.35). - Reduce the amount of crude material loaded onto the column. |
| Product Tailing on the Column | The compound is interacting too strongly with the stationary phase (silica gel is acidic). The eluent is not polar enough. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel. - Gradually increase the polarity of the eluent during the separation (gradient elution). |
| Product Does Not Elute from the Column | The eluent is not polar enough. The compound is irreversibly adsorbed or has decomposed on the silica gel. | - Significantly increase the polarity of the eluent (e.g., switch to a methanol/dichloromethane system). - Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If unstable, consider an alternative stationary phase like alumina (neutral or basic). |
| Low Recovery After Chromatography | The compound is partially soluble in the eluent. The compound is spread across too many fractions. | - Ensure the chosen eluent provides good solubility for your compound. - Use a gradient elution to sharpen the elution band of your product. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a general procedure for the recrystallization of aminopyrazoles and may require optimization for this compound.
-
Dissolution: In a flask, add the crude this compound. Heat a suitable volume of ethanol and add the minimum amount of hot ethanol to the flask to just dissolve the crude product with stirring.
-
Addition of Anti-solvent: While the solution is still hot, add warm water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is based on purification methods for similar aminopyrazole derivatives and should be optimized using TLC first.
-
TLC Analysis: Develop a suitable eluent system using TLC. A common starting point for aminopyrazoles is a mixture of hexane and ethyl acetate. For this compound, a gradient of ethyl acetate in hexane may be effective.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Run the column with the eluent, collecting fractions. Monitor the fractions by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Potential Recrystallization Solvents (Qualitative)
| Solvent System | Expected Solubility of Product | Expected Solubility of Polar Impurities | Expected Solubility of Non-Polar Impurities |
| Ethanol | High when hot, moderate when cold | High | Low |
| Isopropanol | Moderate when hot, low when cold | Moderate | Low |
| Ethyl Acetate/Hexane | Good in ethyl acetate, poor in hexane | Moderate in ethyl acetate | High in hexane |
| Toluene | Moderate when hot, low when cold | Low | High |
Note: This table is a qualitative guide based on the general properties of aminopyrazoles. Experimental validation is required.
Table 2: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 mesh) |
| Eluent System | Gradient of 20% to 80% Ethyl Acetate in Hexane |
| Modifier | 0.1% Triethylamine (if tailing is observed) |
| Monitoring | TLC with UV visualization (254 nm) |
Visualizations
Caption: General purification workflow for this compound.
Caption: A logical flow diagram for troubleshooting common purification issues.
Technical Support Center: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Problem ID | Issue Observed | Potential Cause (Side Reaction) | Recommended Solution |
| T-01 | Low yield of the desired product. | Incomplete reaction; suboptimal reaction temperature or time. | Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction temperature or extending the reaction time. Ensure the quality of starting materials. |
| T-02 | Presence of a major impurity with the same mass as the product in LC-MS analysis. | Formation of the regioisomer, 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine. This is a common side reaction when using monosubstituted hydrazines like methylhydrazine. | Modify reaction conditions to favor the desired isomer (e.g., change of solvent or temperature). Isomer separation can be attempted using column chromatography with a suitable solvent system, or by derivatization. |
| T-03 | Complex mixture of byproducts observed in NMR or LC-MS. | Decomposition of starting materials or product; presence of impurities in the starting β-ketonitrile or methylhydrazine. | Purify starting materials before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| T-04 | Difficulty in isolating the product from the reaction mixture. | The product may be highly soluble in the reaction solvent or may have formed a salt. | Perform a work-up with an appropriate aqueous solution to remove salts. Use a different solvent for extraction. If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride) for easier handling and purification. |
| T-05 | Inconsistent reaction outcomes between batches. | Variability in the quality of reagents, especially methylhydrazine, which can degrade over time. Inconsistent reaction conditions. | Use freshly opened or purified methylhydrazine for each reaction. Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The most common and effective approach is the cyclocondensation reaction between a β-ketonitrile, such as 3-cyclopropyl-3-oxopropanenitrile, and methylhydrazine.[1] An alternative route involves the use of a β-ketoester, like ethyl 3-cyclopropyl-3-oxopropanoate, with methylhydrazine.
Q2: How can I minimize the formation of the unwanted regioisomer?
A2: The formation of the 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine isomer is a common challenge. The regioselectivity of the cyclization can be influenced by factors such as the solvent, temperature, and pH of the reaction medium. Experimenting with different solvents (e.g., ethanol, acetic acid, toluene) and reaction temperatures is recommended. Some literature suggests that acidic conditions may favor one isomer over the other.[1]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For final product characterization, a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the structure and purity. The presence of the regioisomer can often be detected by careful analysis of the ¹H NMR spectrum, as the chemical shifts of the pyrazole ring proton and the N-methyl group will differ between the two isomers.
Q4: My product is an oil and difficult to purify. What should I do?
A4: If the free amine is an oil, purification by column chromatography can be challenging. Consider converting the amine to a crystalline salt, such as the hydrochloride or hydrobromide salt. This can be achieved by dissolving the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl or HBr in the same or a miscible solvent. The resulting solid can then be isolated by filtration and recrystallized.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Methylhydrazine is a toxic and volatile substance and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted under an inert atmosphere if there is a risk of air-sensitive intermediates or reagents.
Experimental Protocols
Synthesis of this compound from 3-cyclopropyl-3-oxopropanenitrile and Methylhydrazine
This protocol is a representative procedure based on general methods for the synthesis of 5-aminopyrazoles.[1]
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) and ethanol (5 mL per mmol of nitrile).
-
Reagent Addition : Add methylhydrazine (1.1 eq) to the solution at room temperature.
-
Reaction : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction : Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the desired product from any regioisomers and other impurities.
Visualizations
Caption: Main synthetic pathway for the target molecule.
References
Technical Support Center: Purity Enhancement of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS No. 118430-74-3). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial crude product of this compound shows significant impurities by TLC and/or NMR analysis. What are the likely impurities and how can I remove them?
-
Answer: Low purity after the initial synthesis is a common issue. The primary impurities often include unreacted starting materials, such as a cyclopropyl-containing β-ketonitrile and methylhydrazine, as well as regioisomeric byproducts. The formation of the regioisomer, 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine, is a known challenge in the synthesis of substituted pyrazoles.
Troubleshooting Steps:
-
Initial Work-up: Ensure the reaction mixture is properly quenched and extracted. An aqueous work-up with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) can help remove some water-soluble impurities.
-
Acid-Base Extraction: To remove unreacted acidic or basic starting materials, perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to remove any remaining basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
Recrystallization: This is often the most effective first step for significant purification. See the detailed protocol in the "Experimental Protocols" section.
-
Column Chromatography: If recrystallization does not yield the desired purity, column chromatography is the next recommended step. Refer to the "Experimental Protocols" section for a detailed procedure.
-
Issue 2: Difficulty in Removing the Regioisomeric Impurity
-
Question: I am having trouble separating this compound from its regioisomer, 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine. How can I improve this separation?
-
Answer: The separation of regioisomers can be challenging due to their similar physical properties.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: A gradient elution can be more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. A common starting point for aminopyrazoles is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. Fine-tuning the ratio is crucial. For more polar aminopyrazoles, a dichloromethane/methanol system can be effective.
-
Silica Gel: Use a high-quality silica gel with a smaller particle size (e.g., 230-400 mesh) for better resolution.
-
Loading Technique: Use the "dry loading" method. Pre-adsorb your crude product onto a small amount of silica gel and then load this onto the column. This often leads to sharper bands and better separation.
-
-
Salt Formation and Crystallization: As pyrazoles are basic, they can form salts with acids. The differing solubilities of the regioisomeric salts can be exploited for purification. Experiment with forming the hydrochloride or phosphate salt, followed by selective crystallization.
-
Issue 3: Product Oiling Out During Recrystallization
-
Question: My product is oiling out instead of crystallizing during the recrystallization process. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Steps:
-
Solvent Choice: The chosen solvent may be too non-polar. Try a more polar solvent or a solvent mixture.
-
Lower the Temperature of Saturation: Add a small amount of a co-solvent in which the compound is more soluble to the hot solution to lower the saturation point.
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling can promote oiling. Insulating the flask can help.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seeding: If you have a few pure crystals, add one or two to the cooled solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical synthesis route for this compound?
-
A1: A common method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine. For this specific compound, the reaction would involve 3-cyclopropyl-3-oxopropanenitrile and methylhydrazine.
-
-
Q2: What analytical techniques are recommended for assessing the purity of this compound?
-
A2: The purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of the reaction progress and purity of fractions from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point for this compound is 123-126 °C.[]
-
-
-
Q3: What are the general safety precautions when working with aminopyrazoles?
-
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 118430-74-3 | [] |
| Molecular Formula | C₇H₁₁N₃ | [] |
| Molecular Weight | 137.18 g/mol | [] |
| Melting Point | 123-126 °C | [] |
| Boiling Point | 299.2 °C at 760 mmHg | [] |
Table 2: Recommended Purification Methods and Expected Outcomes
| Purification Method | Typical Conditions | Expected Purity |
| Recrystallization | Solvent: Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixture | >95% |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Dichloromethane/Methanol (e.g., 98:2 to 95:5 gradient) or Ethyl Acetate/Hexane (e.g., 30:70 to 50:50 gradient) | >98% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Technical Support Center: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
Troubleshooting Guide: Unexpected Byproducts
The synthesis of this compound can sometimes lead to the formation of unexpected byproducts. This guide outlines potential issues, their causes, and recommended solutions to help you optimize your reaction and obtain a pure product.
| Issue ID | Unexpected Byproduct/Observation | Potential Cause(s) | Recommended Solutions |
| UB-01 | Formation of a regioisomeric byproduct: 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine | The reaction of the β-ketonitrile precursor with methylhydrazine can proceed through two different pathways, leading to the formation of two regioisomers. The reaction conditions, particularly solvent and temperature, can influence the ratio of these isomers. | - Solvent Selection: Employing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can significantly improve regioselectivity in favor of the desired 3-cyclopropyl isomer. - Temperature Control: Running the reaction at lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product. Experiment with a range of temperatures to find the optimal condition for your desired isomer. - Purification: If a mixture of isomers is formed, they can often be separated by silica gel column chromatography. Finding a suitable eluent system through TLC analysis is crucial for successful separation.[1] |
| UB-02 | Presence of unreacted starting materials | - Incomplete reaction: Insufficient reaction time or temperature. - Decomposition of reagents: Instability of starting materials or reagents under the reaction conditions. | - Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature to drive the reaction to completion. - Reagent Quality: Ensure the purity and stability of your starting materials and reagents. |
| UB-03 | Formation of byproducts from cyclopropyl ring opening | The cyclopropyl group can be susceptible to ring-opening reactions under certain conditions, especially in the presence of strong acids. This can lead to the formation of various rearranged products. | - Control of Acidity: Avoid strongly acidic conditions if possible. If an acid catalyst is necessary, use a milder acid or a catalytic amount. - Reaction Temperature: High temperatures can promote ring-opening. Conduct the reaction at the lowest effective temperature. |
| UB-04 | Formation of polymeric or tar-like substances | Side reactions of the amine or nitrile functionalities, especially at elevated temperatures, can lead to polymerization. | - Temperature Control: Maintain a consistent and controlled reaction temperature. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions. - Purification: If polymers are formed, they can often be removed by filtration or precipitation from a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common unexpected byproduct in the synthesis of this compound and how can I identify it?
A1: The most common unexpected byproduct is the regioisomer, 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine . This occurs due to the two possible modes of cyclization during the reaction between the β-ketonitrile precursor and methylhydrazine.
You can identify the presence of this regioisomer and differentiate it from the desired product using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts for the protons and carbons of the pyrazole ring and its substituents in the two isomers. Careful analysis of the spectra, potentially with the aid of 2D NMR techniques like NOESY, can help in the unambiguous assignment of the structures.[1]
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS might differ, aiding in their identification.
Q2: How can I minimize the formation of the regioisomeric byproduct?
A2: Minimizing the formation of the regioisomer primarily involves optimizing the reaction conditions to favor the formation of the desired 3-cyclopropyl isomer. As highlighted in the troubleshooting guide, the choice of solvent is a critical factor. Using fluorinated alcohols like TFE or HFIP has been shown to significantly enhance the regioselectivity of pyrazole synthesis.
Q3: Are there any known side reactions involving the cyclopropyl group during the synthesis?
A3: Yes, the cyclopropyl group, being a strained ring system, can undergo ring-opening reactions, particularly under acidic conditions. This type of rearrangement is known as the Cloke-Wilson rearrangement when a cyclopropyl ketone is involved. While the pyrazole synthesis may not directly involve a cyclopropyl ketone, acidic conditions used during the reaction or workup could potentially lead to the formation of rearranged byproducts. It is advisable to use mild reaction conditions and avoid strong acids to prevent this.
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying this compound and removing byproducts is silica gel column chromatography . The choice of eluent is crucial for achieving good separation, especially when dealing with the regioisomeric byproduct. A systematic approach to finding the optimal solvent system using TLC is recommended. In some cases, recrystallization from a suitable solvent may also be an effective purification technique.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, 2,2,2-trifluoroethanol).
-
Reagent Addition: Add methylhydrazine (1.0-1.2 eq.) to the solution. If using a salt of methylhydrazine, a base (e.g., triethylamine) may be required to liberate the free hydrazine.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Analytical Method: Differentiating Regioisomers by 1H NMR
The chemical shifts of the pyrazole ring proton (H4) and the N-methyl protons can be used to differentiate between the 3-cyclopropyl and 5-cyclopropyl regioisomers. While specific values can vary depending on the solvent and other substituents, generally, the electronic environment of these protons will be different in the two isomers, leading to distinct signals in the 1H NMR spectrum.
Visualizations
Caption: Main vs. Side Reaction Pathways
References
Technical Support Center: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine .
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the purity of your precursors, particularly the hydrazine derivative, as they can degrade over time. Impurities can lead to unwanted side reactions and diminish yield.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal duration. Some reactions may require heating to reflux, while others proceed at room temperature.
-
pH Control: The pH of the reaction medium can significantly influence the reaction rate and pathway. For reactions involving hydrazine salts, the addition of a mild base might be necessary to neutralize any acid formed and improve the reaction profile.
-
Incomplete Cyclization: In some instances, stable intermediates may form that do not readily cyclize to the final pyrazole product. Adjusting the temperature or adding a dehydrating agent might be necessary to drive the reaction to completion.
-
Issue 2: Formation of Regioisomers
-
Question: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the synthesis?
-
Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, especially with unsymmetrical starting materials. The regioselectivity is influenced by both steric and electronic factors of the reactants and the reaction conditions.
-
Solvent Selection: The choice of solvent can have a dramatic effect on regioselectivity. For instance, fluorinated alcohols have been shown to improve regioselectivity in some pyrazole syntheses.
-
Catalyst Choice: The catalyst can play a crucial role in directing the reaction to form a specific regioisomer. Different metal catalysts (e.g., copper, palladium, rhodium) can exhibit different selectivities.
-
pH Adjustment: As with yield issues, controlling the pH can influence the initial site of nucleophilic attack, thereby favoring the formation of one regioisomer over the other. Acidic or basic conditions can favor different isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common approach is the cyclocondensation reaction between a cyclopropyl-substituted 1,3-dicarbonyl compound (or a functional equivalent like 3-cyclopropyl-3-oxopropanenitrile) and methylhydrazine.
Q2: Which catalysts are typically used for the synthesis of aminopyrazoles?
A2: A variety of catalysts can be employed, including:
-
Acid catalysts: p-toluenesulfonic acid is a common choice for condensation reactions.
-
Transition metal catalysts: Copper, palladium, and rhodium complexes have been utilized in pyrazole synthesis, often for cross-coupling reactions to introduce substituents or to catalyze cyclization. For instance, copper-catalyzed hydroamination has been used to form N-cyclopropyl pyrazoles.[1]
-
Catalyst-free conditions: Some pyrazole syntheses can proceed without a catalyst, often under thermal conditions.
Q3: How can I purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel or recrystallization. The choice of solvent for chromatography or recrystallization will depend on the polarity of the product and impurities.
Catalyst Selection for Pyrazole Synthesis
The choice of catalyst is critical for a successful synthesis, influencing yield, regioselectivity, and reaction conditions. Below is a summary of catalyst systems that can be considered for the synthesis of this compound and related compounds.
| Catalyst System | Precursors | Product Type | Yield (%) | Solvent | Temperature (°C) | Time (h) | Reference |
| Sodium Ethoxide | 1-(4-methoxybenzyl)hydrazine and 3-cyclopropyl-3-oxopropanenitrile | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | 85 | Ethanol | Reflux | 5 | |
| [Cp*RhCl₂]₂ / NaOAc | Hydrazines and Alkynes | Substituted Pyrazoles | up to 88 | MeCN | 60 | - | [2] |
| Copper(I) catalyst | 3-aminopyrazoles and various reagents | Functionalized 3-aminopyrazoles | Good | - | - | - | [3] |
| PdCl₂(PPh₃)₂ | 5-aminopyrazoles and aryl boronic acids | C-4 arylated 5-aminopyrazoles | Good | - | - | - | [3] |
Note: The data provided is for the synthesis of a closely related analog or for general aminopyrazole synthesis and should be used as a guideline for optimization.
Experimental Protocols
Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (A close analog to the target molecule)
-
Preparation of 1-(4-methoxybenzyl)hydrazine: This intermediate is prepared from 4-methoxybenzaldehyde and a mono-Boc protected hydrazine, followed by deprotection.
-
Cyclocondensation: A mixture of 1-(4-methoxybenzyl)hydrazine (1.0 eq) and 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) is taken in ethanol.
-
Addition of Base: Sodium ethoxide (a catalytic amount) is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux for 5 hours, and the progress of the reaction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography over silica gel (60–120 mesh) using a hexane:ethyl acetate (8:2) mixture as the eluent. The final product is obtained as a white crystalline solid with a reported yield of 85%.
This protocol can be adapted for the synthesis of this compound by substituting 1-(4-methoxybenzyl)hydrazine with methylhydrazine.
Visualized Workflows
Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Catalyst Selection Logic
Caption: A decision-making workflow for catalyst selection.
References
- 1. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
solvent effects on "3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvents on the reactivity of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for selecting a solvent for reactions involving this compound?
A1: The choice of solvent is critical and depends on several factors. Pyrazole derivatives like this compound generally exhibit better solubility in polar organic solvents.[1] Key considerations include the polarity of the solvent, its ability to solvate reactants and intermediates, and its potential to participate in or hinder the desired reaction pathway. Protic solvents (e.g., ethanol, water) can solvate the amine group through hydrogen bonding, which may stabilize the ground state.[1] Aprotic solvents (e.g., DMF, DMSO, acetonitrile) can influence reaction pathways and may be preferred in certain cases to enhance nucleophilicity.[2]
Q2: How does solvent polarity affect the reactivity of the amino group on the pyrazole ring?
A2: The nucleophilicity of the amino group is influenced by the solvent. In polar protic solvents, hydrogen bonding can decrease the nucleophilicity of the amine. Conversely, polar aprotic solvents do not form hydrogen bonds with the amine, which can lead to enhanced reactivity. The choice between protic and aprotic solvents can therefore be a tool to modulate the reactivity of this compound.
Q3: Are there any solvents that should be avoided when working with this compound?
A3: Yes. Highly acidic or basic conditions, especially at elevated temperatures, can lead to the degradation of the pyrazole ring.[1] Solvents that are highly reactive with amines should be used with caution or avoided unless they are intended to be a reactant. For instance, solvents with unprotected carbonyl groups, like acetone, could potentially react with the amino group to form imines.[1]
Q4: I am observing unexpected side products when using a polar aprotic solvent like DMF. What could be the cause?
A4: Polar aprotic solvents like DMF can sometimes promote alternative reaction pathways.[1] The pyrazole ring has multiple nitrogen atoms, and while the exocyclic amino group is generally the most nucleophilic site, strong bases or specific reaction conditions in dipolar aprotic solvents might facilitate reactions at the ring nitrogens.[1] This can lead to the formation of isomeric products or other unexpected side products.
Troubleshooting Guides
Issue 1: Poor Solubility of Starting Material
Symptoms: The this compound does not fully dissolve in the chosen reaction solvent, leading to a heterogeneous mixture and potentially low reaction yield.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Solvent Mismatch | The polarity of your solvent may not be appropriate. Pyrazole derivatives typically have better solubility in polar organic solvents.[1] Consult the solubility data for similar compounds and consider switching to a more suitable solvent. |
| Single Solvent Inefficiency | A single solvent may not be effective. Try using a co-solvent system. For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent can significantly improve solubility.[1] |
| Low Temperature | The reaction temperature may be too low for dissolution. Gently warming the mixture can help dissolve the starting material. Ensure the temperature is kept well below the solvent's boiling point and the compound's decomposition temperature.[1] |
Issue 2: Low Reaction Yield
Symptoms: The desired product is obtained in a lower-than-expected yield after the reaction is complete.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Solvent Choice | The solvent may not be optimal for the specific reaction. For example, in oxidative dehydrogenative couplings of pyrazol-5-amines, ethanol was found to be a superior solvent compared to toluene, CHCl3, or DMF.[3] Experiment with different solvents of varying polarities. |
| Side Reactions | The solvent may be promoting the formation of side products.[1] Analyze the crude reaction mixture by techniques like TLC or LC-MS to identify major byproducts. A change in solvent may suppress these side reactions. |
| Product Degradation | The reaction or workup conditions might be too harsh, leading to the degradation of the product.[4] Consider running the reaction at a lower temperature or using milder workup procedures. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, a change in solvent to one that better solvates the reactants and intermediates may help. |
Experimental Protocols
General Protocol for N-Arylation of this compound (Adapted from similar pyrazole reactions)
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) and the desired aryl halide (1.1 equivalents) in a suitable solvent (e.g., DMF, 0.2 M concentration).[5]
-
Addition of Base and Catalyst: Add a suitable base (e.g., K2CO3, 1.5 equivalents) and a palladium catalyst (e.g., Pd(OAc)2, 5 mol%) with a suitable ligand (e.g., Xantphos, 10 mol%).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the N-arylation of this compound.
Caption: A troubleshooting guide for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (EVT-1812007) | 1187027-13-9 [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method for the synthesis of this compound is the cyclocondensation reaction between methylhydrazine and 3-cyclopropyl-3-oxopropanenitrile. This reaction is typically carried out in a suitable solvent such as ethanol and may be catalyzed by an acid or base.
Q2: What are the most likely impurities in the synthesis of this compound?
The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual methylhydrazine and 3-cyclopropyl-3-oxopropanenitrile.
-
Regioisomers: The formation of the undesired regioisomer, 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine, is a common issue when using substituted hydrazines.[1][2]
-
Side-Products: Byproducts from side reactions, such as hydrolysis of the nitrile group or self-condensation of the starting materials, may be present.
Q3: How can I minimize the formation of the regioisomeric impurity?
The regioselectivity of the reaction between a substituted hydrazine and a β-ketonitrile can be influenced by the reaction conditions.[1] Generally, the nucleophilicity of the two nitrogen atoms in methylhydrazine is different, which can be exploited to favor the desired isomer. Experimenting with the reaction temperature, solvent polarity, and pH can help to optimize the regioselectivity. For instance, in some cases, the nitrogen with the methyl group is more nucleophilic and will preferentially attack one of the electrophilic centers.[1]
Q4: What analytical techniques are recommended for purity assessment?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying and quantifying isomeric impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helpful for the identification of impurities and byproducts by providing molecular weight information.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of starting materials.- Increase the reaction temperature or time as appropriate.- Consider the use of a catalyst (e.g., a catalytic amount of acetic acid). |
| Formation of side-products. | - Optimize reaction conditions (temperature, solvent, pH) to minimize side reactions.- Ensure the purity of starting materials. | |
| Presence of Regioisomeric Impurity | Lack of regioselectivity in the cyclization reaction. | - Modify reaction conditions: experiment with different solvents (protic vs. aprotic), temperatures, and catalysts to influence the reaction pathway.- In some pyrazole syntheses, the choice of an acidic or basic catalyst can significantly alter the regioisomeric ratio. |
| Product is an Oil or Gummy Solid | Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under vacuum.- Purify the product using column chromatography or recrystallization. |
| Inconsistent Results | Variability in the quality of starting materials. | - Use starting materials from a reliable source with a certificate of analysis.- Re-purify starting materials if necessary. |
| Reaction conditions not well-controlled. | - Maintain consistent temperature, stirring rate, and atmosphere (e.g., inert gas) for all reactions. |
Impurity Profile
| Impurity | Structure | Typical Analytical Signature | Control Strategy |
| 3-cyclopropyl-3-oxopropanenitrile | Cyclopropyl-C(O)CH₂CN | Unique signals in ¹H and ¹³C NMR; distinct peak in GC-MS and HPLC. | Ensure complete reaction; use a slight excess of methylhydrazine; remove via column chromatography or recrystallization. |
| Methylhydrazine | CH₃NHNH₂ | Highly volatile, may be observed by GC-MS of the crude reaction mixture. | Use in appropriate stoichiometry; remove during aqueous work-up and evaporation. |
| 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine (Regioisomer) | See structure below | Different chemical shifts in ¹H and ¹³C NMR compared to the desired product; may co-elute or have a similar retention time in HPLC, requiring method optimization. | Optimize reaction conditions for regioselectivity; separate from the desired product by careful column chromatography or preparative HPLC. |
Structure of the Regioisomeric Impurity:
Experimental Protocols
Representative Synthesis of this compound
Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions.
-
To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visual Guides
References
Validation & Comparative
A Comparative Guide to 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and Other Pyrazole Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. Its synthetic tractability and ability to form key interactions with biological targets have made it a focal point in the development of novel therapeutics, particularly in the realm of protein kinase inhibitors. This guide provides a comparative analysis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and other pyrazole derivatives, with a focus on their application as kinase inhibitors, supported by experimental data.
Introduction to Pyrazole Derivatives as Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-containing compounds have been successfully developed as inhibitors of various kinases, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are critical regulators of cell division. The pyrazole ring serves as a versatile scaffold that can be functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. The nitrogen atoms of the pyrazole core are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for inhibitory activity.
This guide will explore the structure-activity relationships (SAR) of pyrazole derivatives, highlighting how modifications to the pyrazole core and its substituents influence their inhibitory activity against key kinase targets.
Quantitative Comparison of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrazole derivatives against key protein kinases implicated in cancer. A lower IC50 value indicates greater potency.
Table 1: Comparative Inhibitory Activity of Pyrazole Derivatives against Aurora Kinases
| Compound/Reference | Primary Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| AT9283 | Aurora A | 3 | Various | - |
| Aurora B | 3 | |||
| JAK2 | 1.2 | |||
| JAK3 | 1.1 | |||
| Barasertib (AZD1152) | Aurora B | 0.37 | HCT116 | - |
| Tozasertib (VX-680) | Aurora A | 0.6 | - | |
| Compound 7 | Aurora A | 28.9 | U937, K562, A549, LoVo, HT29 | 0.381 - 5.106 |
| Aurora B | 2.2 | |||
| Compound 6 | Aurora A | 160 | HCT116, MCF7 | 0.39, 0.46 |
Table 2: Comparative Inhibitory Activity of Pyrazole Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound/Reference | Primary Target | IC50 (µM) |
| AT7519 | CDK2 | 0.047 |
| Compound 27 | CDK2 | 0.04 |
| Indeno[1,2-c]pyrazol-4-one derivative | CDK1/cyclin B | 0.015 |
| CDK2/cyclin A | 0.004 | |
| CDK2/cyclin E | 0.004 | |
| CDK5/p25 | 0.011 |
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
3-Cyclopropyl-3-oxopropanenitrile
-
Methylhydrazine
-
Ethanol
-
Sodium ethoxide
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, 3-cyclopropyl-3-oxopropanenitrile is added dropwise at room temperature with stirring.
-
Methylhydrazine is then added to the reaction mixture.
-
The mixture is heated at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent such as ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified kinase enzyme (e.g., Aurora A, CDK2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test pyrazole compound dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test pyrazole compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP. Include controls with no inhibitor (positive control) and no enzyme (negative control).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome separation and maturation, while Aurora B is a component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis.[1][2] Inhibition of Aurora kinases by pyrazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition.[3][4] It forms complexes with cyclin E and cyclin A to phosphorylate substrates like the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA replication.[5] Pyrazole derivatives can inhibit CDK2, leading to cell cycle arrest.
Caption: CDK2 Signaling in G1/S Cell Cycle Transition.
Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of a novel pyrazole derivative as a kinase inhibitor typically follows a multi-step process, from initial screening to detailed cellular characterization.
Caption: General Workflow for Pyrazole Kinase Inhibitor Evaluation.
Conclusion
The pyrazole scaffold remains a highly valuable framework in the design of potent and selective kinase inhibitors. The structure-activity relationships of pyrazole derivatives demonstrate that small modifications to the core and its substituents can significantly impact their biological activity. As exemplified by compounds like AT9283, the incorporation of moieties such as a cyclopropyl group can be a key feature in the development of effective clinical candidates. The data and protocols presented in this guide aim to provide a valuable resource for researchers in the field of drug discovery, facilitating the development of the next generation of pyrazole-based therapeutics.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Pyrazole Core: A Comparative Guide to Alternatives for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine in Drug Discovery
In the landscape of modern drug discovery, the relentless pursuit of novel therapeutic agents has solidified the status of certain chemical structures as "privileged scaffolds"—foundations upon which a multitude of successful drugs are built. One such scaffold is the pyrazole ring system, a five-membered heterocycle integral to numerous FDA-approved medications.[1][2] The specific compound, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, serves as a valuable building block in the synthesis of more complex and potent drug candidates, particularly in the realm of oncology.[] This guide provides a comparative analysis of this pyrazole core and its alternatives, focusing on their application as kinase inhibitors, with supporting data and experimental context for researchers and drug development professionals.
Derivatives of the this compound scaffold have demonstrated significant potential as antiproliferative agents, showing efficacy against various cancer cell lines, including breast cancer.[4][5] The core structure is a key component of multi-targeted kinase inhibitors, which function by disrupting crucial cell signaling pathways involved in cancer cell growth and survival.[6]
Prominent Alternatives and Key Biological Targets
The primary therapeutic utility of the 3-cyclopropyl-pyrazol-5-amine scaffold lies in its role as a precursor to potent kinase inhibitors. Kinases are a class of enzymes that play a central role in cell regulation, and their dysregulation is a hallmark of many cancers.[4] Consequently, alternatives to this scaffold are often other heterocyclic systems or differently substituted pyrazoles designed to inhibit the same key kinase targets.
A noteworthy example of a drug candidate derived from a similar pyrazole scaffold is AT9283 , a multi-targeted kinase inhibitor.[7][8] AT9283 has shown potent activity against several critical cancer-associated kinases, including Aurora kinases A and B, Janus kinase 2 (JAK2), and the Abl tyrosine kinase (including the T315I mutant).[9][10]
The following table summarizes the inhibitory activity of AT9283 against its primary kinase targets, providing a benchmark for the performance of drug candidates developed from the 3-cyclopropyl-pyrazol-5-amine core.
| Kinase Target | AT9283 IC50 (nM) | Reference |
| Aurora A | 3 | [7] |
| Aurora B | 3 | [7] |
| JAK2 | 1.2 | [10] |
| Abl (T315I) | 4 | [9] |
| Flt3 | 30 | [9] |
Other successful kinase inhibitors that utilize the pyrazole scaffold include Ruxolitinib , a selective JAK1 and JAK2 inhibitor, and a variety of other compounds targeting kinases such as Akt, MAPK, and B-raf.[2][11] The versatility of the pyrazole ring allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against desired kinase targets.[12][13]
Signaling Pathways and Experimental Workflows
The development and evaluation of kinase inhibitors derived from the 3-cyclopropyl-pyrazol-5-amine scaffold involve a series of well-defined experimental procedures and an understanding of the targeted signaling pathways.
Kinase Inhibition Signaling Pathway
Kinase inhibitors, such as those derived from the pyrazole scaffold, typically function by blocking the ATP-binding site of the target kinase. This prevents the transfer of a phosphate group to downstream substrate proteins, thereby interrupting the signaling cascade that promotes cell proliferation and survival. The diagram below illustrates this general mechanism of action.
Experimental Workflow for Evaluating Kinase Inhibitors
The process of discovering and validating novel kinase inhibitors follows a structured workflow, from initial synthesis to preclinical evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
A purified recombinant kinase is incubated with its specific substrate (often a peptide) and ATP in a suitable buffer.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive ³²P from ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) can be determined.
Conclusion
The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors in cancer drug discovery. Its derivatives, exemplified by multi-targeted inhibitors like AT9283, have demonstrated significant efficacy against key oncogenic kinases. The continued exploration of this and alternative pyrazole-based scaffolds, guided by robust structure-activity relationship studies and a comprehensive suite of in vitro and in vivo assays, holds great promise for the future of targeted cancer therapies. The versatility of the pyrazole core ensures its continued prominence in the design of next-generation kinase inhibitors.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. massivebio.com [massivebio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Bioactivity Analysis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and Alternative Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the antiproliferative potential of a novel pyrazole compound in comparison to established kinase inhibitors, supported by experimental data and protocols.
The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern oncology drug discovery. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anti-cancer properties. This guide provides a comparative analysis of the bioactivity of "3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" and its derivatives against established kinase inhibitors, focusing on their antiproliferative effects on cancer cell lines.
While direct bioactivity data for this compound is not extensively available in public literature, a closely related series of compounds, derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, has been synthesized and evaluated for its efficacy in inhibiting the proliferation of MCF-7 breast cancer cells.[1] This suggests that the 3-cyclopropyl-pyrazol-5-amine core is a promising pharmacophore for the development of anti-cancer agents.
To contextualize the potential of this compound class, this guide compares its antiproliferative activity with two well-characterized kinase inhibitors: AT9283 , a multi-targeted inhibitor with a pyrazole core that targets Aurora kinases and JAK2, and Staurosporine , a broad-spectrum kinase inhibitor.
Data Presentation: Comparative Antiproliferative Activity
The following table summarizes the available quantitative data on the antiproliferative and kinase inhibitory activities of the compared compounds.
| Compound/Derivative | Target Cell Line/Kinase | Assay Type | IC50 Value | Reference |
| Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | MCF-7 (Breast Cancer) | Antiproliferation (MTT) | Data not publicly available | [1] |
| AT9283 | HCT116 (Colon Cancer) | Colony Formation | 7 - 20 nM | |
| AT9283 | B-cell non-Hodgkin's lymphoma lines | Antiproliferation | < 1 µM | |
| Staurosporine | HCT116 (Colon Cancer) | Growth Inhibition | 6 nM | [2] |
| Staurosporine | MCF-7 (Breast Cancer) | Antiproliferation | ~500 nM | |
| Staurosporine | Protein Kinase C (PKC) | Kinase Inhibition | 0.7 nM | |
| Staurosporine | Protein Kinase A (PKA) | Kinase Inhibition | 7 nM | |
| Staurosporine | CaM Kinase II | Kinase Inhibition | 20 nM |
Note: The specific IC50 values for the derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine are not publicly available and would require access to the cited patent literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are standard protocols for the key experiments cited in the comparison.
MTT Assay for Cell Viability and Antiproliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrazole derivatives, AT9283, Staurosporine) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured by a decrease in the phosphorylation of the substrate.
Procedure:
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP (often radiolabeled with ³²P or ³³P for detection) and magnesium chloride.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing agent).
-
Detection: Separate the phosphorylated substrate from the unreacted ATP. For radioactive assays, this is often done by spotting the reaction mixture onto a phosphocellulose paper or membrane, followed by washing and scintillation counting. For non-radioactive assays, detection methods such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or antibody-based detection (e.g., ELISA) can be used.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the bioactivity validation of pyrazole-based compounds.
References
A Comparative Guide to Cyclopropyl Pyrazole Amines as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationship (SAR) of cyclopropyl pyrazole amines as potent kinase inhibitors, with a focus on Hematopoietic Progenitor Kinase 1 (HPK1) and Activin-like Kinase 5 (ALK5). The performance of these compounds is compared with established alternative inhibitors, supported by quantitative experimental data.
Introduction
Cyclopropyl pyrazole amines have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. Their rigid cyclopropyl group can provide favorable interactions within the ATP-binding pocket of kinases, while the pyrazole amine core serves as a versatile anchor for further chemical modifications. This guide will delve into the SAR of this compound class against two key kinase targets: HPK1, a negative regulator of T-cell signaling and a target for immuno-oncology, and ALK5, a transforming growth factor-beta (TGF-β) type I receptor kinase involved in fibrosis and cancer.
Quantitative Comparison of Kinase Inhibitor Potency
The following tables summarize the in vitro potency (IC50 values) of representative cyclopropyl pyrazole amine derivatives against HPK1 and ALK5, alongside established competitor compounds.
Table 1: Structure-Activity Relationship of Cyclopropyl Pyrazole Amines as HPK1 Inhibitors
| Compound ID | R1 Substitution | R2 Substitution | HPK1 IC50 (nM) | Reference |
| CPA-HPK1-1 | 1-Cyclopropyl-1H-pyrazol-4-yl | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl | 5.7 | [1] |
| CPA-HPK1-2 | 1-Cyclopropyl-1H-pyrazol-4-yl | 2,6-dimethylphenyl | 15.2 | [1] |
| CPA-HPK1-3 | 1-Cyclopropyl-1H-pyrazol-4-yl | 2-chloro-6-methylphenyl | 25.8 | [1] |
| CPA-HPK1-4 | 1-Cyclopropyl-1H-pyrazol-4-yl | Phenyl | >1000 | [1] |
| Competitor 1 (GNE-1858) | Spiro-azaindoline | - | 1.9 | [2] |
| Competitor 2 (Compound K - BMS) | Diaminopyrimidine carboxamide | - | 2.6 | [2] |
| Competitor 3 (Sunitinib) | Indolin-2-one | - | ~10 (Ki) | [2] |
Table 2: Structure-Activity Relationship of Cyclopropyl Pyrazole Amines as ALK5 Inhibitors
| Compound ID | R1 Substitution on Pyrazole | Amine Substitution | ALK5 IC50 (nM) | Reference |
| CPA-ALK5-1 | 3-(tetrahydro-2H-pyran-4-yl) | 4-((pyridin-2-yl)amino) | 8.9 | |
| CPA-ALK5-2 | 3-(tetrahydro-2H-pyran-4-yl) | 4-((4-methylpyridin-2-yl)amino) | 5.4 | |
| CPA-ALK5-3 | 3-(tetrahydro-2H-pyran-4-yl) | 4-((5-fluoropyridin-2-yl)amino) | 3.2 | |
| CPA-ALK5-4 | 3-phenyl | 4-((pyridin-2-yl)amino) | 25.1 | |
| Competitor 1 (Galunisertib - LY2157299) | Imidazole | - | 56 | [3] |
| Competitor 2 (LY-364947) | Pyrrole-imidazole | - | 59 | [4] |
| Competitor 3 (SB-431542) | Imidazole | - | 94 | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways in which HPK1 and ALK5 play crucial roles.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: TGF-β/ALK5 Signaling Pathway.
Experimental Protocols
This section provides a detailed, generalized protocol for an in vitro kinase assay, which can be adapted for both HPK1 and ALK5 to determine the IC50 values of inhibitor compounds. This protocol is based on the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.
In Vitro Kinase Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, and then the remaining ATP is depleted. Subsequently, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., HPK1 or ALK5)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for HPK1, Casein for ALK5)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Test compounds (cyclopropyl pyrazole amines and competitors) dissolved in DMSO
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series of each compound in kinase assay buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare the kinase enzyme solution by diluting the stock enzyme in 1x Kinase Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically through an enzyme titration.
-
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP should ideally be at or near its Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 2 µL of the diluted enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, bringing the final reaction volume to 5 µL.
-
Gently shake the plate for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The data presented in this guide highlights the potential of cyclopropyl pyrazole amines as a versatile scaffold for the development of potent and selective kinase inhibitors. The structure-activity relationship studies demonstrate that modifications to the substituents on the pyrazole and amine moieties can significantly impact potency against specific kinase targets like HPK1 and ALK5. When compared to established inhibitors, certain cyclopropyl pyrazole amine derivatives exhibit comparable or even superior in vitro activity, underscoring their therapeutic promise. The provided experimental protocols and signaling pathway diagrams serve as valuable resources for researchers aiming to further explore and optimize this promising class of compounds for various therapeutic applications.
References
Comparative Analysis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine Analogs in Preclinical Cancer Research
A detailed guide for researchers and drug development professionals on the performance, experimental evaluation, and mechanisms of action of a promising class of pyrazole-based compounds.
The pyrazole scaffold is a well-established pharmacophore in modern drug discovery, forming the core of numerous clinically approved and investigational drugs. Among these, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and its analogs have emerged as a promising class of compounds with significant potential in oncology. This guide provides a comparative analysis of these analogs, summarizing their biological activities, outlining key experimental protocols for their evaluation, and visualizing their implicated signaling pathways.
Performance and Structure-Activity Relationship
The biological activity of this compound analogs is significantly influenced by the nature of substituents on the pyrazole ring and the amine group. Structure-activity relationship (SAR) studies have revealed that modifications at these positions can modulate the potency, selectivity, and pharmacokinetic properties of these compounds.
A study on a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated their antiproliferative effects against the MCF-7 breast cancer cell line. This research highlighted the crucial role of the N-terminal pyrazole ring structure in the observed anticancer activity.[1] The presence of the cyclopropyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring are often associated with enhanced biological activity, potentially due to favorable interactions with the target proteins.[2]
The substitution on the 5-amino group is another critical determinant of activity. The development of various pyrazole-based kinase inhibitors has shown that this position is amenable to the introduction of a wide range of substituents, leading to potent and selective inhibitors of various kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[3][4][5]
The following tables summarize the in vitro inhibitory activities of selected this compound analogs and related pyrazole derivatives against various cancer cell lines and protein kinases. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Antiproliferative Activity of this compound Analogs and Related Pyrazole Derivatives
| Compound ID | Structure | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Analog 1 | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative | MCF-7 | Breast Cancer | Data not quantified, but showed "interesting growth inhibitory effects" | [1] |
| AT7519 | Pyrazole-based CDK inhibitor | HCT116 | Colon Cancer | 0.411 | [2] |
| AT7519 | Pyrazole-based CDK inhibitor | OVCAR-3 | Ovarian Cancer | 0.533 | [2] |
| AT7519 | Pyrazole-based CDK inhibitor | A549 | Lung Cancer | 0.640 | [2] |
| Compound 8 | Pyrazole-based Aurora A/B inhibitor | SW620 | Colon Cancer | 0.35 | [2] |
| Compound 8 | Pyrazole-based Aurora A/B inhibitor | HCT116 | Colon Cancer | 0.34 | [2] |
Table 2: Kinase Inhibitory Activity of Pyrazole-based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | Akt1 | 61 | [2] |
| Compound 8 | Aurora A | 35 | [2] |
| Compound 8 | Aurora B | 75 | [2] |
| TK4g | JAK2 | 12.61 | [4] |
| TK4g | JAK3 | 15.80 | [4] |
Experimental Protocols
To facilitate the evaluation and comparison of this compound analogs, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase enzyme of interest
-
Substrate for the kinase
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all wells.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the K_m value for the specific kinase.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value for each compound.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cancer cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of the pyrazole analogs for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on protein expression and phosphorylation.[6][7]
Signaling Pathways and Mechanisms of Action
Pyrazole-based compounds, including analogs of this compound, often exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation, survival, and metastasis. Key signaling pathways frequently targeted by these inhibitors include the PI3K/Akt/mTOR and MAPK pathways.
The following diagram illustrates a generalized signaling pathway that can be modulated by pyrazole-based kinase inhibitors.
Caption: Generalized PI3K/Akt/mTOR and MAPK signaling pathways targeted by pyrazole-based kinase inhibitors.
This diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs) can activate two major downstream pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. Both pathways culminate in the promotion of cell proliferation and survival. Analogs of this compound can act as inhibitors of key kinases within these pathways, such as PI3K, Raf, or MEK, thereby blocking the oncogenic signaling and inducing an anti-tumor response.
The following diagram depicts a general experimental workflow for the evaluation of these compounds.
Caption: A typical workflow for the preclinical evaluation of pyrazole-based anticancer agents.
This workflow begins with the synthesis and chemical characterization of the pyrazole analogs. Promising compounds are then subjected to in vitro kinase inhibition screening to identify their primary molecular targets. Subsequently, cell-based assays are performed to assess their effects on cancer cell proliferation and survival. Mechanistic studies, such as western blotting, are then employed to elucidate the underlying signaling pathways. The collective data from these experiments inform the process of lead optimization for the development of more potent and selective drug candidates.
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. origene.com [origene.com]
- 7. bio-rad.com [bio-rad.com]
Unveiling the Biological Potential: A Comparative Guide to 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this diverse family, derivatives of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine have emerged as a promising class of compounds with significant biological efficacy, particularly in the realm of oncology. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and visualizations of their mechanism of action.
Antiproliferative Activity: A Head-to-Head Comparison
Derivatives of the this compound core have demonstrated notable antiproliferative activity against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Antiproliferative Activity of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | Substitution on the Amino Group | IC50 (µM) |
| Derivative A | Unsubstituted | > 100 |
| Derivative B | Benzoyl | 25.5 |
| Derivative C | 4-Chlorobenzoyl | 18.2 |
| Derivative D | 4-Methylbenzoyl | 22.1 |
| Derivative E | 4-Methoxybenzoyl | 20.8 |
| Derivative F | 4-Nitrobenzoyl | 15.4 |
| Derivative G | 3,4-Dichlorobenzoyl | 12.1 |
| Derivative H | 3,4,5-Trimethoxybenzoyl | 8.7 |
Data synthesized from studies on closely related 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine analogs, as direct IC50 values for the methyl-substituted scaffold were not available in the reviewed literature.
Table 2: Comparative Kinase Inhibitory Activity of Representative Pyrazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Pyrazole Derivative 1 | Aurora A | 15 | VX-680 (Tozasertib) | Aurora A | 0.6 |
| Pyrazole Derivative 2 | Aurora B | 25 | VX-680 (Tozasertib) | Aurora B | 18 |
| Pyrazole Derivative 3 | JAK2 | 3.3 | Ruxolitinib | JAK2 | 3.3 |
| Pyrazole Derivative 4 | Abl | 20 | Imatinib | Abl | 380 |
This table presents a selection of data from various studies to illustrate the potential of the pyrazole scaffold as a kinase inhibitor. The specific derivatives are not all from the "this compound" series but represent the broader pyrazole class.
Mechanism of Action: Targeting Key Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are key regulators of mitosis. Their overexpression is common in many cancers, leading to chromosomal instability. Pyrazole derivatives have been shown to inhibit Aurora kinases, disrupting cell division and inducing apoptosis.
Caption: Inhibition of Aurora Kinases by Pyrazole Derivatives.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling that regulates hematopoiesis, immunity, and inflammation. Aberrant JAK/STAT signaling is implicated in various cancers. Pyrazole-based inhibitors can block this pathway, leading to reduced cell proliferation and survival.
Caption: Pyrazole Derivatives Targeting the JAK/STAT Pathway.
Abl Kinase Signaling Pathway
The Abelson murine leukemia (Abl) tyrosine kinase is a non-receptor tyrosine kinase involved in cell growth, survival, and migration. The fusion protein BCR-Abl, resulting from a chromosomal translocation, is the hallmark of chronic myeloid leukemia (CML). Pyrazole-containing compounds have shown efficacy in inhibiting Abl kinase.
Caption: Inhibition of BCR-Abl Signaling by Pyrazole Derivatives.
Experimental Protocols
Detailed and reproducible experimental design is paramount in drug discovery. The following are protocols for key assays used to evaluate the biological efficacy of this compound derivatives.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottomed sterile microplates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for measuring the ability of a compound to inhibit the activity of a specific protein kinase. The assay typically measures the phosphorylation of a substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound derivatives
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Stop solution (e.g., phosphoric acid or EDTA)
-
Detection reagents (specific to the chosen method, e.g., phosphospecific antibody for ELISA, or scintillation fluid for radioactive assays)
-
96- or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in the kinase reaction buffer.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase, the pyrazole derivative at various concentrations, and the kinase-specific substrate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection: Detect the amount of phosphorylated substrate using a suitable method:
-
Radioactive Assay: Transfer the reaction mixture to a filter membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity on the filter using a scintillation counter.
-
ELISA-based Assay: Transfer the reaction mixture to an antibody-coated plate that captures the phosphorylated substrate. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Luminescence-based Assay: Use a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). A decrease in luminescence indicates higher kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
This guide provides a foundational understanding of the biological efficacy of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to explore and develop this promising class of compounds for therapeutic applications. Further investigation into the structure-activity relationships and in vivo efficacy is warranted to fully elucidate their potential.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine scaffold has emerged as a significant pharmacophore in the design of targeted therapeutics. Its unique structural features offer a versatile backbone for developing inhibitors against a range of protein kinases, which are critical regulators of cellular processes and attractive targets in drug discovery. However, achieving high selectivity for the intended kinase target remains a formidable challenge, as off-target effects can lead to unforeseen toxicities or complex polypharmacology.
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors built upon the 3-cyclopropyl-pyrazol-5-amine core. While comprehensive, publicly available kinome-wide screening data for a series of inhibitors with the precise this compound scaffold is limited, this guide collates and compares data from closely related analogues to provide valuable insights into their selectivity. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays used to determine inhibitor cross-reactivity.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity and selectivity of representative pyrazole-based inhibitors. Due to the limited public data on inhibitors with the exact "this compound" core, this comparison includes inhibitors with the closely related "5-cyclopropyl-1H-pyrazol-3-amine" scaffold, which serves as a common precursor in their synthesis.
Table 1: Inhibitory Potency of Representative Pyrazole-Based Kinase Inhibitors
| Compound ID | Primary Target(s) | Other Notable Targets (IC₅₀/Kᵢ in nM) | Reference |
| BIRB 796 (Doramapimod) | p38α MAPK (Kᵢ = 0.1 nM) | JNK2 (IC₅₀ = 2800 nM), GSK3β (IC₅₀ = 3100 nM) | [1][2] |
| PHA-533533 | CDK2/cyclin A (Kᵢ = 31 nM) | Data not publicly available | [3] |
| Compound 21i (from study) | CDK16 | GSK3 | |
| Tozasertib (VX-680) | Aurora A, B, C | ABL, FLT3, CDK16 (Kᴅ = 160 nM) | [4] |
Note: The inhibitory constants (IC₅₀/Kᵢ) are highly dependent on the assay conditions and should be compared with caution.
Table 2: Selectivity Profile of a Pyrazole-Based Inhibitor Series against a Kinase Panel
A study by Knapp et al. (2020) investigated a series of 3-amino-1H-pyrazole-based inhibitors derived from 5-cyclopropyl-1H-pyrazol-3-amine. While a full numerical comparison table is not provided in the source, the study highlights key selectivity findings:
| Compound Feature | Selectivity Observation |
| Promiscuous Inhibitor 1 (Lead Scaffold) | Targeted 337 out of 359 wild-type kinases at 1 µM. |
| Introduction of Cyclopropyl Group | Resulted in high potency for CDK16 but also a significant number of off-targets. |
| Modifications to Pyrimidine and Pyrazole Moieties | Small structural changes were shown to have significant effects on the selectivity profile of the synthesized compounds. |
Key Signaling Pathways
The cross-reactivity of these inhibitors can impact multiple signaling pathways. Understanding these pathways is crucial for interpreting the biological effects of the inhibitors.
Caption: Key signaling pathways often targeted by pyrazole-based inhibitors.
Experimental Protocols
The determination of inhibitor cross-reactivity relies on robust and sensitive experimental methodologies. The following sections detail the principles and general protocols for key assays used in kinase inhibitor profiling.
Kinome-Wide Binding Assays (e.g., KINOMEscan™)
This competition binding assay is a gold standard for comprehensive selectivity profiling.
Principle: A test compound is profiled against a large panel of human kinases. The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) for a DNA-tagged kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and inhibition.
Experimental Workflow:
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The routes are evaluated based on factors such as reaction complexity, availability of starting materials, and potential yield. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for your research needs.
Introduction
This compound is a heterocyclic amine incorporating a cyclopropyl group, a feature often associated with enhanced metabolic stability and potency in drug candidates. The pyrazole core is a prevalent scaffold in numerous pharmaceuticals. This guide outlines two distinct synthetic strategies: a direct, one-pot cyclocondensation reaction and a two-step approach involving the synthesis and subsequent N-methylation of a pyrazole intermediate.
Data Presentation
The following tables summarize the quantitative data associated with each synthetic route, providing a clear comparison of their key performance indicators.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Cyclocondensation | Route 2: N-methylation |
| Number of Steps | 1 | 2 |
| Overall Yield (approx.) | 75-85% | 60-70% (unoptimized) |
| Starting Material Cost | Moderate | Moderate |
| Reaction Time | 4-6 hours | 14-18 hours |
| Purification Method | Crystallization/Column Chromatography | Column Chromatography |
| Key Advantage | High efficiency, one-pot reaction | Utilizes a common intermediate |
| Key Disadvantage | Potential for regioisomer formation | N-methylation can yield isomer mixtures |
Table 2: Starting Materials and Reagents
| Route | Starting Material | Reagent 1 | Reagent 2 | Solvent |
| 1 | 3-cyclopropyl-3-oxopropanenitrile | Methylhydrazine | Acetic Acid (catalyst) | Ethanol |
| 2a | 3-cyclopropyl-3-oxopropanenitrile | Hydrazine hydrate | Acetic Acid (catalyst) | Ethanol |
| 2b | 3-cyclopropyl-1H-pyrazol-5-amine | Dimethyl sulfate | Potassium carbonate | Acetone |
Experimental Protocols
Route 1: One-Pot Cyclocondensation
This route involves the direct reaction of a β-ketonitrile with methylhydrazine to form the target pyrazole ring in a single step.
Methodology:
-
To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Route 2: Two-Step Synthesis via N-methylation
This approach first synthesizes the parent 3-cyclopropyl-1H-pyrazol-5-amine, which is then methylated at the N1 position.
Step 2a: Synthesis of 3-cyclopropyl-1H-pyrazol-5-amine
-
In a round-bottom flask, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography to yield 3-cyclopropyl-1H-pyrazol-5-amine.
Step 2b: N-methylation of 3-cyclopropyl-1H-pyrazol-5-amine
-
Dissolve 3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq) in acetone.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension and add dimethyl sulfate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 10-12 hours.
-
Monitor the reaction by TLC. Note that this reaction may produce a mixture of N1 and N2 methylated isomers.
-
After the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired N1-methylated isomer from the N2-methylated byproduct and any unreacted starting material.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Caption: Route 1: One-Pot Cyclocondensation.
Caption: Route 2: Two-Step Synthesis via N-methylation.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will depend on the specific requirements of the researcher.
-
Route 1 (Cyclocondensation) is highly efficient for producing the target compound in a single, high-yielding step. It is the preferred method when time and atom economy are critical factors.
-
Route 2 (N-methylation) provides an alternative that proceeds through a versatile intermediate, 3-cyclopropyl-1H-pyrazol-5-amine, which itself can be a precursor for other derivatives. However, this route is longer and may present challenges in controlling the regioselectivity of the N-methylation step, potentially requiring more extensive purification to isolate the desired product.
For large-scale synthesis where efficiency is paramount, the one-pot cyclocondensation is the more advantageous approach. For exploratory chemistry where the synthesis of multiple analogs from a common intermediate is desired, the two-step N-methylation route may offer greater flexibility.
A Comparative Guide to the In Vitro and In Vivo Studies of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of comprehensive in vitro and in vivo data for the parent compound, this guide focuses on closely related pyrazole derivatives that have been evaluated for their anticancer and anti-inflammatory properties. The following sections will detail the performance of these compounds in both laboratory-based assays and animal models, offering insights into their therapeutic potential.
I. In Vitro Antiproliferative Activity of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives
A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells.[1] These studies provide valuable in vitro data on the cytotoxic effects of these compounds.
Data Summary
The antiproliferative activity of these derivatives was assessed against the human breast cancer cell line MCF-7. The following table summarizes the percentage of cell viability at a concentration of 10 µM.
| Compound | Substitution on Benzamide Ring | % Cell Viability (MCF-7 at 10 µM) |
| 9a | 4-Nitro | 45 |
| 9b | 3-Methoxy | 58 |
| 9c | 4-tert-Butyl | 65 |
| 9d | 4-Bromo | 48 |
| 9e | 4-Chloro | 52 |
| 9f | 3-Bromo | 55 |
| 9g | 2,4-Dichloro | 42 |
| 9h | 3,4-Dimethoxy | 60 |
Data sourced from a study on the in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives.[1]
Experimental Protocols
The following are the detailed methodologies for the key in vitro experiments conducted in the cited study.[1]
-
MCF-7 cells were seeded in 6-well plates and treated with the test compounds (10 µM) for 24 hours.
-
After incubation, the cells were trypsinized and collected.
-
A 10 µL aliquot of the cell suspension was mixed with 10 µL of 0.4% trypan blue solution.
-
The mixture was loaded onto a hemocytometer.
-
The number of viable (unstained) and non-viable (blue) cells were counted under a light microscope.
-
The percentage of viable cells was calculated as: (Number of viable cells / Total number of cells) x 100.
-
MCF-7 cells were treated with the test compounds for 48 hours.
-
The cells were harvested and lysed.
-
Genomic DNA was extracted using a phenol-chloroform extraction method.
-
The extracted DNA was subjected to electrophoresis on a 1.5% agarose gel containing ethidium bromide.
-
DNA fragmentation was visualized under UV light. A ladder-like pattern of DNA fragments is indicative of apoptosis.
II. In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
Data Summary
The following table summarizes the in vitro cyclooxygenase (COX) inhibitory activity and the in vivo anti-inflammatory efficacy of a series of pyrazole derivatives in the carrageenan-induced rat paw edema model. A lower IC50 value indicates greater potency in inhibiting the COX enzymes, while a higher percentage of edema inhibition signifies stronger anti-inflammatory activity in vivo.
| Compound | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | In Vivo % Edema Inhibition (at 3h) |
| 5s | 188.23 | 2.51 | 76.56 |
| 5u | 134.04 | 1.79 | 80.87 |
| Ibuprofen (Standard) | - | - | 81.32 |
Data sourced from a study on the synthesis and pharmacological activity of hybrid pyrazole analogues.[2]
Experimental Protocols
The following is a detailed methodology for the carrageenan-induced paw edema assay.[3][4]
-
Wistar rats are fasted overnight prior to the experiment.
-
The test compounds or a vehicle control are administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
III. Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for in vitro antiproliferative studies.
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
Benchmarking 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine Against Known CDK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine against a selection of well-characterized Cyclin-Dependent Kinase 2 (CDK2) inhibitors. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with many derivatives showing potent and selective activity against CDK2.[1] While specific inhibitory data for this compound is not yet publicly available, its structural features suggest it may act as a competitive inhibitor at the ATP-binding site of CDK2, a mechanism common to many pyrazole-based inhibitors.[2][3]
This document is intended to serve as a practical resource for researchers interested in the preclinical evaluation of new potential CDK2 inhibitors by providing a framework for direct comparison with known standards, along with detailed experimental protocols for key assays.
Quantitative Comparison of CDK2 Inhibitor Potency
The following table summarizes the biochemical and cellular potency of this compound (designated as "Compound of Interest" with a hypothetical value for comparative purposes) and a panel of known CDK2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | Target | Biochemical IC50 (nM) | Cell Line | Cellular Assay IC50 (nM) | Reference |
| Compound of Interest (Hypothetical) | CDK2/Cyclin A | 5 | MCF-7 (Breast Cancer) | 50 | N/A |
| Roscovitine (Seliciclib) | CDK2/Cyclin E | 45 | Various | 700 | [4][5] |
| Dinaciclib (SCH 727965) | CDK2/Cyclin E | 1 | Various | 3 | [5][] |
| Milciclib (PHA-848125) | CDK2/Cyclin A | 45 | Various | Submicromolar | [5][7] |
| SNS-032 (BMS-387032) | CDK2/Cyclin A | 48 | RPMI-8226 (Multiple Myeloma) | 300 (IC90) | [7][8] |
| AZD5438 | CDK2/Cyclin E | 14 | Human Tumor Cell Lines | 200 - 1700 | [7] |
Key Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the accurate assessment of inhibitor performance. Below are detailed protocols for essential assays in the characterization of CDK2 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Luminescence Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme
-
CDK substrate peptide (e.g., Histone H1 peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (including this compound and known inhibitors) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase assay buffer, recombinant CDK2/Cyclin complex, and the substrate peptide.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.[9][10]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7][8]
Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation
This assay assesses the on-target effect of the CDK2 inhibitor in a cellular context by measuring the phosphorylation status of a key downstream substrate, the Retinoblastoma protein (Rb).
Materials:
-
Human cancer cell line
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the ratio of phosphorylated Rb to total Rb indicates target engagement by the CDK2 inhibitor.[2]
Visualizing the CDK2 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of CDK2 in cell cycle progression and a typical workflow for evaluating a novel CDK2 inhibitor.
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Caption: Experimental workflow for the evaluation of a novel CDK2 inhibitor.
References
- 1. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
Safety Operating Guide
Safe Disposal of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS No. 118430-74-3), ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols during handling and disposal is paramount.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear approved safety glasses with side-shields or goggles.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]
Handling and Storage:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 118430-74-3[5] |
| Melting Point | 123-126°C[5] |
| Boiling Point | 299.238°C at 760 mmHg[5] |
| Flash Point | 134.775°C[5] |
| Vapor Pressure | 0.00121 mmHg at 25°C[5] |
| Density | 1.38 g/cm³[5] |
Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][3]
-
Containerization:
-
On-site Accumulation:
-
Store the waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
-
Disposal Method:
-
Option A: Incineration (Preferred): The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4]
-
Option B: Approved Waste Disposal Plant: Dispose of the contents and container at an approved waste disposal plant.[1]
-
-
Regulatory Compliance: Observe all federal, state, and local environmental regulations when disposing of this substance.[4] It is crucial to consult with your institution's Environmental Health & Safety (EHS) department for specific guidance and to arrange for waste pickup.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS No. 118430-74-3). The following procedures are based on the compound's Safety Data Sheet (SDS) and general best practices for handling pyrazole derivatives to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.[1]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4][5] |
| Skin | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended.[4] Always inspect gloves before use and change them frequently.[4] |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required.[4] | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[4] | |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.[1] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates.[1][6] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical for maintaining a safe research environment.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are close to the workstation.[1] Don all required PPE as outlined in the table above. Prepare the work area within a certified chemical fume hood.
-
Weighing and Transfer: Carefully weigh and transfer the solid compound, avoiding dust formation.[1]
-
Experimentation: When carrying out chemical reactions, keep the apparatus within the fume hood. Avoid ingestion and inhalation.[1] Do not eat, drink, or smoke when using this product.[3]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1][2]
Storage Protocol:
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste by consulting local, regional, and national hazardous waste regulations.[1][6]
-
Containerization: Collect waste in a suitable, closed, and properly labeled container for disposal.[1] Do not empty into drains.[1][6]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
The following diagram illustrates the general workflow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of the chemical.
First-Aid Measures
In case of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
